M-Toluidine-2,4,6-D3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trideuterio-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPMNFTHPTTDI-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301254 | |
| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68408-23-1 | |
| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68408-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
M-Toluidine-2,4,6-D3: A Technical Guide to its Physical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of M-Toluidine-2,4,6-D3, a deuterated isotopologue of m-toluidine. Due to its isotopic labeling, this compound serves as a valuable internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques. This document summarizes available data on its physical characteristics and outlines a typical experimental workflow for its application.
Core Physical Properties
Quantitative data for several key physical properties of this compound are not extensively reported in publicly available literature. However, the properties of its non-deuterated counterpart, m-toluidine, are well-documented and provide a useful reference. Isotopic substitution with deuterium typically results in a slight increase in molecular weight and can lead to minor changes in physical properties such as boiling point and density, though these changes are often minimal.
Data Presentation: Physical Properties of this compound and m-Toluidine
| Property | This compound | m-Toluidine (non-deuterated) |
| CAS Number | 68408-23-1[1][2][3] | 108-44-1[4] |
| Molecular Formula | C₇H₆D₃N[5] | C₇H₉N |
| Molecular Weight | 110.17 g/mol | 107.15 g/mol |
| Appearance | Very Dark Red to Very Dark Brown Oil | Colorless to light-yellow liquid |
| Boiling Point | Data not available | 203-204 °C |
| Melting Point | Data not available | -30 °C |
| Density | Data not available | 0.999 g/mL at 25 °C |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Slightly soluble in water |
| Refractive Index | Data not available | n20/D 1.567 |
| Vapor Pressure | Data not available | 1 mmHg at 106°F |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not readily found in the surveyed literature. However, its primary application is as an internal standard in analytical chemistry. The following is a generalized protocol for its use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantitative Analysis using this compound as an Internal Standard in GC-MS
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (non-deuterated m-toluidine) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a stock solution of the internal standard (this compound) of a known concentration in the same solvent.
-
-
Calibration Curve Preparation:
-
Create a series of calibration standards by spiking a constant, known amount of the internal standard stock solution into a series of solutions containing varying, known concentrations of the analyte stock solution.
-
This results in calibration standards with a fixed concentration of the internal standard and a range of analyte concentrations.
-
-
Sample Preparation:
-
To the unknown sample, add the same known amount of the internal standard as was added to the calibration standards.
-
Perform any necessary sample extraction, cleanup, or derivatization steps. The presence of the internal standard from this early stage helps to correct for analyte loss during sample processing.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and the unknown sample into the GC-MS system.
-
The gas chromatograph separates the analyte and the internal standard based on their volatility and interaction with the GC column. Due to their similar chemical nature, they will have very close retention times.
-
The mass spectrometer detects and quantifies the analyte and the internal standard. The deuterated internal standard will have a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte, allowing for their separate quantification.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of this peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the unknown sample.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve. The use of the peak area ratio corrects for variations in injection volume and instrument response.
-
Mandatory Visualization
The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using an internal standard.
References
M-Toluidine-2,4,6-D3: A Technical Guide to Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a detailed plausible synthesis protocol for M-Toluidine-2,4,6-D3. The information presented herein is intended to support research and development activities where isotopically labeled compounds are of interest.
Chemical Structure and Properties
This compound is a deuterated isotopologue of m-toluidine, an aromatic amine. In this molecule, three hydrogen atoms on the benzene ring at the ortho (2 and 6) and para (4) positions relative to the amino group have been replaced with deuterium atoms. The methyl group is located at the meta (3) position.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 68408-23-1[1][2] |
| Molecular Formula | C₇H₆D₃N[3] |
| Molecular Weight | 110.17 g/mol [2][3] |
| Appearance | Very Dark Red to Very Dark Brown Oil |
| Isotopic Purity | Typically ≥98 atom % D |
| Solubility | Slightly soluble in chloroform and methanol |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. The amino group of m-toluidine is an ortho-, para-director, activating these positions for electrophilic substitution. By using a strong deuterated acid, the hydrogen atoms at the 2, 4, and 6 positions can be readily exchanged for deuterium.
A plausible and efficient method involves the use of deuterated trifluoroacetic acid (CF₃COOD), which serves as both the catalyst and the deuterium source. This approach offers mild reaction conditions and high deuterium incorporation.
Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes the synthesis of this compound from m-toluidine using deuterated trifluoroacetic acid.
Materials:
-
m-Toluidine (non-deuterated)
-
Deuterated trifluoroacetic acid (CF₃COOD, D-TFA)
-
Deuterium oxide (D₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-toluidine in deuterated trifluoroacetic acid. A typical molar ratio would be 1:10 (m-toluidine:D-TFA) to ensure a sufficient excess of the deuterium source.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the H-D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the aromatic protons at the 2, 4, and 6 positions.
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize the trifluoroacetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with D₂O (to minimize back-exchange) and then with a saturated sodium bicarbonate solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Characterization:
The isotopic purity and identity of the final product should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of deuteration by analyzing the isotopologue distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of signals from the 2, 4, and 6 positions of the aromatic ring.
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²H NMR: To confirm the presence of deuterium at the desired positions.
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¹³C NMR: To confirm the overall carbon skeleton.
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Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Conclusion
This guide outlines the essential information regarding the chemical structure and a detailed synthesis protocol for this compound. The provided acid-catalyzed hydrogen-deuterium exchange method is a robust and accessible approach for researchers requiring this deuterated compound for their studies. Proper analytical characterization is crucial to confirm the isotopic purity and structural integrity of the final product.
References
M-Toluidine-2,4,6-D3: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of M-Toluidine-2,4,6-D3 in research, focusing on its role as a stable isotope-labeled internal standard for quantitative analysis. This guide provides a comprehensive overview of its use in isotope dilution mass spectrometry (IDMS), detailed experimental protocols, and relevant quantitative data to support researchers in developing and validating analytical methods.
Introduction: The Role of this compound in Quantitative Analysis
This compound is a deuterated form of m-toluidine, a significant industrial chemical and a metabolite of various pharmaceutical and commercial products. In research, particularly in fields like toxicology, environmental monitoring, and drug metabolism studies, accurate quantification of m-toluidine is crucial. This compound serves as an ideal internal standard for this purpose.[1]
The substitution of three hydrogen atoms with deuterium on the aromatic ring results in a molecule that is chemically identical to m-toluidine but has a different mass. This mass difference is the key to its utility in isotope dilution mass spectrometry (IDMS), a powerful technique for precise and accurate quantification.[1] When added to a sample at a known concentration, this compound co-elutes with the unlabeled m-toluidine during chromatographic separation and exhibits the same ionization behavior in the mass spectrometer. By measuring the ratio of the deuterated to the non-deuterated analyte, accurate quantification can be achieved, compensating for variations in sample preparation, injection volume, and instrument response.
Core Application: Internal Standard for Isotope Dilution Mass Spectrometry (IDMS)
The primary and most critical use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of m-toluidine. This technique is widely regarded as a definitive method for obtaining accurate and traceable measurement results.
The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. After allowing the spike to equilibrate with the endogenous analyte, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision.
Experimental Protocols
While a universally standardized protocol for all matrices does not exist, the following sections outline a representative experimental workflow for the quantification of m-toluidine in human urine using this compound as an internal standard, based on established methodologies for aromatic amines.
Materials and Reagents
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This compound: (CAS No. 68408-23-1) of high isotopic purity (≥98 atom % D).[2]
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m-Toluidine: Analytical standard grade.
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Heptafluorobutyric anhydride (HFBA): Derivatizing agent.
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Toluene: HPLC grade.
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Sodium hydroxide (NaOH): For pH adjustment.
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Hydrochloric acid (HCl): For sample hydrolysis.
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Solid-phase extraction (SPE) cartridges: For sample cleanup.
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Human urine: Blank matrix for calibration standards.
Sample Preparation: A Composite Protocol for Urine Analysis
This protocol is a composite based on methods for analyzing toluidine and other aromatic amines in biological matrices.
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Sample Collection and Storage: Collect urine samples in polypropylene containers and store at -20°C or lower until analysis.
-
Hydrolysis (for total m-toluidine):
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Thaw urine samples to room temperature.
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To a 1 mL aliquot of urine in a glass tube, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol).
-
Add 1 mL of concentrated hydrochloric acid.
-
Cap the tube tightly and heat at 100°C for 1.5 to 2 hours to hydrolyze conjugated metabolites.
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Cool the sample to room temperature.
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-
Extraction:
-
Adjust the pH of the hydrolyzed sample to >11 with concentrated sodium hydroxide.
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Add 5 mL of toluene and vortex for 2 minutes.
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Centrifuge at 3000 rpm for 10 minutes.
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Transfer the upper organic layer (toluene) to a clean tube.
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Repeat the extraction twice more and combine the organic extracts.
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Derivatization:
-
Evaporate the combined toluene extracts to dryness under a gentle stream of nitrogen.
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Add 100 µL of toluene and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the tube and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
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GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 250°C.
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Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with selected ion monitoring (SIM).
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Ions to monitor for m-toluidine-HFB derivative: (Specific m/z values to be determined based on the mass spectrum of the derivative).
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Ions to monitor for this compound-HFB derivative: (m/z values corresponding to the deuterated derivative).
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Quantitative Data
The following table summarizes representative quantitative data from studies analyzing toluidine isomers, which can serve as a reference for method development and validation.
| Parameter | Analyte/Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | o-Toluidine / GC-MS | Urine | 0.02 µg/L | [3] |
| Linear Range | o-Toluidine / GC-MS | Urine | 0.1 - 100 µg/L | [3] |
| Recovery | Toluene Diisocyanates (as diamines) / GC-MS | Air | 80.3% - 94.8% | |
| Precision (CV%) | o-Toluidine / GC-MS | Urine | < 9% | |
| Concentration in Unexposed Workers | o-Toluidine | Urine | 0.17 - 2.46 µg/g creatinine | |
| Concentration in Exposed Workers | o-Toluidine | Urine | 26.14 - 462.00 µg/g creatinine |
Note: The data presented is for o-toluidine and toluene diisocyanates as specific data for m-toluidine with this compound was not available in the searched literature. However, these values provide a reasonable expectation for the performance of a similar method for m-toluidine.
Other Potential Research Applications
While the primary use of this compound is as an internal standard, it has potential applications in other research areas:
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Metabolism Studies: As a tracer to elucidate the metabolic pathways of m-toluidine in vivo and in vitro. By tracking the deuterated label, researchers can identify and quantify metabolites formed from m-toluidine.
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Environmental Fate and Transport: To study the degradation and transport of m-toluidine in various environmental compartments such as soil and water.
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Toxicology Research: In studies investigating the mechanisms of toxicity of m-toluidine, the deuterated analog can be used to differentiate between exogenously administered compound and endogenous sources.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of m-toluidine. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for analyzing complex biological and environmental samples. The detailed experimental workflow and reference quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals in establishing and validating their analytical methods for m-toluidine.
References
A Technical Guide to the Isotopic Purity of Deuterated m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity of deuterated m-toluidine, a critical consideration for its application in pharmaceutical research and development. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, can significantly alter a molecule's metabolic fate, offering advantages such as improved pharmacokinetic profiles and reduced toxicity.[1][2] However, the efficacy and safety of deuterated active pharmaceutical ingredients (APIs) are intrinsically linked to their isotopic purity.[3] This document outlines the key concepts, analytical methodologies, and metabolic implications relevant to the characterization of deuterated m-toluidine.
Understanding Isotopic Purity: Key Concepts
For a deuterated API, the definition of purity extends beyond the absence of chemical contaminants to include isotopic purity.[4] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[4] This results in a population of molecules that are chemically identical but differ in their isotopic composition, known as isotopologues. A thorough understanding of the following terms is crucial.
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule. For example, if a starting material has 99.5% isotopic enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.
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Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. For instance, in a sample of m-toluidine intended to have seven deuterium atoms (d₇), species abundance quantifies the percentage of molecules that are actually d₇, versus those that are d₆, d₅, and so on.
-
Isotopologues: These are molecules that have the same chemical formula and structure but differ in their isotopic composition. The final product of a deuteration synthesis will always be a mixture of isotopologues.
The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials, which can be calculated using a binomial expansion. Therefore, a high isotopic enrichment at each site is required to achieve a high species abundance of the desired fully deuterated molecule.
Caption: Logical relationship between isotopic enrichment and species abundance.
Metabolic Impact of Deuteration: The Kinetic Isotope Effect
The primary reason for using deuterium in drug development is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a process often mediated by enzymes like cytochrome P450.
For aromatic amines like m-toluidine, major metabolic routes include N-acetylation, ring hydroxylation, and oxidation of the methyl group. Deuterating the methyl group or specific positions on the aromatic ring can slow down these metabolic pathways. This can lead to a phenomenon known as "metabolic switching," where the body metabolizes the drug through alternative, potentially more favorable pathways. This can result in an increased half-life of the drug, reduced formation of toxic metabolites, and an overall improved safety and efficacy profile.
References
M-Toluidine-2,4,6-D3: A Technical Guide to its Molecular Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight, formula, and analytical methodologies for M-Toluidine-2,4,6-D3, a deuterated isotopologue of m-toluidine. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds.
Core Molecular Data
This compound is a stable, non-radioactive isotopically labeled form of m-toluidine where three hydrogen atoms on the aromatic ring have been substituted with deuterium. This substitution is invaluable for a variety of scientific applications, including as an internal standard in quantitative mass spectrometry and for elucidating reaction mechanisms.
A summary of the key quantitative data for this compound and its unlabeled counterpart, m-toluidine, is presented below for direct comparison.
| Property | This compound | m-Toluidine (unlabeled) |
| Chemical Formula | C₇H₆D₃N | C₇H₉N[1] |
| Molecular Weight ( g/mol ) | 110.17[2] | 107.15[1] |
| CAS Number | 68408-23-1 | 108-44-1 |
| Isotopic Enrichment | Typically ≥98 atom % D | Not Applicable |
| Appearance | Oil[3] | Colorless to light-yellow liquid[4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Poorly soluble in pure water, dissolves well in acidic water |
Experimental Protocols for Characterization
The precise determination of the molecular weight and confirmation of the isotopic labeling of this compound are critical for its effective use. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio. For isotopically labeled compounds like this compound, MS can confirm the incorporation of deuterium atoms.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum.
-
Data Interpretation: The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound. The observed molecular weight of approximately 110.17 Da confirms the presence of three deuterium atoms, as it is three mass units higher than that of unlabeled m-toluidine (107.15 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule and can be used to confirm the positions of isotopic labels. Both ¹H (proton) and ²H (deuterium) NMR are valuable in the analysis of deuterated compounds.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to avoid interference from solvent protons in ¹H NMR.
-
¹H NMR Analysis: The ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons at the 2, 4, and 6 positions of the aromatic ring, confirming successful deuteration at these sites. The remaining proton signals (from the methyl group and the amine group, and any residual non-deuterated sites) will be present.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum will show signals at chemical shifts corresponding to the 2, 4, and 6 positions, providing direct evidence of the location of the deuterium labels.
-
Data Interpretation: By comparing the ¹H and ²H NMR spectra with the spectrum of unlabeled m-toluidine, the specific sites and the extent of deuteration can be unequivocally confirmed.
Visualized Experimental Workflow: Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the determination of the molecular weight of this compound using mass spectrometry.
Caption: A flowchart of the experimental workflow for determining the molecular weight of this compound.
References
An In-depth Technical Guide to the Safety and Handling of M-Toluidine-2,4,6-D3
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for M-Toluidine-2,4,6-D3. Given that detailed toxicological and safety data for this specific deuterated isotopologue is limited, this document leverages and adapts the extensive information available for its non-deuterated counterpart, m-toluidine. The primary expected difference in their chemical behavior arises from the kinetic isotope effect due to the deuterium substitution.[1] Users should handle this compound with the same precautions as m-toluidine.
Chemical and Physical Properties
This compound is a deuterated form of m-toluidine, where three hydrogen atoms on the benzene ring have been replaced with deuterium.[2][3] This isotopic labeling is useful in metabolic and mechanistic studies.[1][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties for both the deuterated and non-deuterated forms of m-toluidine.
| Property | This compound | m-Toluidine (non-deuterated) |
| Synonyms | 3-Aminotoluene-2,4,6-d3, 3-Methylaniline-2,4,6-d3 | 3-Aminotoluene, 3-Methylaniline |
| CAS Number | 68408-23-1 | 108-44-1 |
| Molecular Formula | C₇H₆D₃N | C₇H₉N |
| Molecular Weight | 110.17 g/mol | 107.15 g/mol |
| Appearance | Very Dark Red to Very Dark Brown Oil | Colorless to light-yellow liquid that darkens on exposure to air and light |
| Boiling Point | Not available | 203-204 °C |
| Melting Point | Not available | -30 °C |
| Density | Not available | 0.98-0.999 g/mL at 25 °C |
| Flash Point | Not available | 85 °C |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Slightly soluble in water |
| Vapor Pressure | Not available | 1 mmHg at 106 °F |
| Isotopic Enrichment | 98 atom % D | Not applicable |
Safety and Hazard Information
M-toluidine is classified as a toxic substance and a probable human carcinogen. This compound should be handled with the same level of caution.
Hazard Identification and Classification
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure. The blood, spleen, liver, and urinary bladder are potential targets.
-
Carcinogenicity: The EPA has classified the non-deuterated isomer, o-toluidine, as a Group B2, probable human carcinogen. Studies on N,N-dimethyl-p-toluidine have also shown clear evidence of carcinogenic activity in animal models.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
-
Hand Protection: Wear protective gloves (e.g., butyl rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in case of inadequate ventilation or when vapors/aerosols are generated.
Experimental Protocols
The following are general experimental protocols that should be adapted for the specific requirements of any research involving this compound.
Safe Handling and Storage Protocol
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist. Keep away from sources of ignition as the non-deuterated form is combustible. Take measures to prevent the buildup of electrostatic charge.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. It is recommended to store under an inert atmosphere and protected from light.
-
Spill Management: In case of a spill, evacuate the area and remove all sources of ignition. Wear appropriate respiratory protection. Contain the spill using inert absorbent material (e.g., clay, diatomaceous earth) and collect it in suitable, closed containers for disposal. Do not let the product enter drains.
-
Disposal: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. All disposal practices must be in accordance with local, regional, and national regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.
Visualizations
General Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Postulated Metabolic Pathways of Toluidine
The metabolism of toluidine isomers primarily occurs in the liver. The major pathways for o-toluidine, which can serve as a model for m-toluidine, involve N-acetylation and ring hydroxylation, followed by conjugation with sulfates or glucuronides. Minor pathways include oxidation of the methyl and amino groups.
References
An In-depth Technical Guide to the Stability and Storage of M-Toluidine-2,4,6-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for M-Toluidine-2,4,6-D3. Ensuring the integrity of this isotopically labeled compound is critical for its use in research and development, particularly in applications requiring high purity and stability. This document outlines recommended storage practices, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
This compound, like its non-deuterated counterpart, is susceptible to degradation from environmental factors. Exposure to air, light, and elevated temperatures can compromise its purity over time. The primary degradation pathway is believed to be oxidation, which is often indicated by a change in color from colorless or pale yellow to a darker shade of brown or red.
For optimal stability, this compound should be stored in a cool, dark, and well-ventilated location. To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended. Containers should be tightly sealed to protect against moisture and air. While some suppliers recommend room temperature storage, for long-term stability, refrigeration at 2-8°C is a more prudent measure.[1]
Summary of Storage Conditions and Stability Data
| Parameter | Recommended Condition | Rationale & Observations |
| Temperature | 2-8°C (Refrigerated) or Room Temperature | Cool temperatures slow down the rate of potential degradation reactions. While room temperature storage is sometimes cited, refrigeration is preferable for long-term stability. |
| Light | Protect from light (Store in amber vials or in the dark) | M-toluidine is known to be light-sensitive. Exposure to light, especially UV radiation, can induce photodegradation, leading to the formation of colored impurities. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Aromatic amines are susceptible to oxidation by atmospheric oxygen. An inert atmosphere is crucial to prevent oxidative degradation. |
| Container | Tightly sealed, appropriate container (e.g., glass) | Prevents exposure to air and moisture, which can contribute to degradation. |
| Shelf Life | Re-analysis after three years is recommended.[1] | Due to the lack of extensive long-term stability data, it is advisable to re-verify the purity of the compound before use after prolonged storage. |
| Appearance | Colorless to pale yellow liquid | A change in color to a darker shade (e.g., yellow, brown, or red) is a common indicator of degradation. |
Potential Degradation Pathways
The primary degradation pathways for m-toluidine, and by extension this compound, are oxidation and photodegradation. As an aromatic amine, it is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as colored polymeric products. Exposure to light, particularly UV radiation, can induce degradation, potentially leading to N-demethylation, ring substitution, or the formation of colored byproducts.
The following diagram illustrates a simplified potential degradation pathway for this compound.
Caption: Simplified degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for experimental use, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A forced degradation study is recommended to generate potential degradation products and to validate the specificity of the analytical method.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The peak purity of the this compound peak in the stressed samples should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion
The stability of this compound is paramount for its effective use in sensitive analytical and research applications. By adhering to the recommended storage conditions—specifically, protection from light, air, and heat, and storage under an inert atmosphere in a tightly sealed container, preferably refrigerated—the integrity of the compound can be maintained. Regular purity checks using a validated stability-indicating HPLC method are recommended, especially for lots stored for extended periods. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of their results.
References
A Technical Guide to M-Toluidine-2,4,6-D3 for Researchers and Drug Development Professionals
Introduction: M-Toluidine-2,4,6-D3 is a stable isotope-labeled (SIL) analog of m-toluidine. In the fields of pharmaceutical research, clinical diagnostics, and environmental analysis, the use of SIL internal standards is considered the gold standard for quantitative analysis using mass spectrometry (MS). The incorporation of deuterium atoms results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference allows for its differentiation by a mass spectrometer, enabling precise and accurate quantification of the target analyte, m-toluidine, in complex matrices. This technical guide provides an overview of commercially available this compound, its applications, and a generalized experimental protocol for its use.
Commercial Suppliers and Product Specifications
For researchers and professionals in drug development, sourcing high-quality reference standards is crucial for reliable and reproducible results. Several reputable suppliers offer this compound. The following table summarizes the offerings from key commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Available Quantities |
| LGC Standards | This compound | 68408-23-1 | C₇D₃H₆N | 110.171 | Not specified | 5 mg, 10 mg, 50 mg |
| CDN Isotopes | This compound | 68408-23-1 | CH₃C₆HD₃NH₂ | 110.17 | 98 atom % D | 0.25 g, 0.5 g |
| MedChemExpress | This compound | 68408-23-1 | C₇H₆D₃N | 110.17 | Not specified | Contact for details |
| Chem-Src | This compound | 68408-23-1 | C7H6D3N | 110.172 | 95.0% | Contact for details |
Core Application: Internal Standard in Quantitative Analysis
This compound's primary role is as an internal standard in analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations that can occur during sample preparation and analysis.[2][3] Since the SIL standard has nearly identical physicochemical properties to the analyte, it experiences similar effects from sample extraction, derivatization, injection, and ionization, leading to more accurate and precise quantification.[4]
The workflow for using a stable isotope-labeled internal standard in quantitative analysis is a well-established process.
The relationship between the analyte (m-toluidine) and its stable isotope-labeled internal standard (this compound) is fundamental to this analytical approach.
References
M-Toluidine-2,4,6-D3 vs. Non-Deuterated m-Toluidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the deuterated and non-deuterated forms of m-toluidine, focusing on their core physicochemical properties, relevant experimental protocols, and metabolic pathways. This document is intended to serve as a valuable resource for professionals in research and development who utilize these compounds in their work.
Core Physicochemical Properties
The substitution of hydrogen with deuterium atoms in M-Toluidine-2,4,6-D3 results in a notable increase in its molecular weight compared to the non-deuterated form. While many of the bulk physical properties are similar, this isotopic labeling is a critical tool in mechanistic studies, particularly for investigating kinetic isotope effects.
| Property | This compound | Non-deuterated m-Toluidine |
| Molecular Formula | C₇H₆D₃N | C₇H₉N |
| Molecular Weight | 110.17 g/mol [1] | 107.15 g/mol [2][3] |
| Appearance | Very dark red to very dark brown oil | Colorless to light-yellow liquid[2][4] |
| Boiling Point | No data available | 203-204 °C |
| Melting Point | No data available | -30 °C |
| Density | No data available | 0.999 g/mL at 25 °C |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Slightly soluble in water |
| CAS Number | 68408-23-1 | 108-44-1 |
Metabolic Pathways and Toxicological Implications
The metabolism of m-toluidine, much like other aromatic amines, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic activation of m-toluidine is a critical process that can lead to the formation of reactive metabolites capable of binding to cellular macromolecules, which is a key event in its toxicity and potential carcinogenicity.
The proposed metabolic pathway for m-toluidine involves several key steps:
-
N-Hydroxylation: The initial and rate-determining step is often the oxidation of the amino group to form N-hydroxy-m-toluidine. This reaction is catalyzed by CYP enzymes.
-
Ring Hydroxylation: Hydroxylation of the aromatic ring can also occur, leading to the formation of aminophenol derivatives.
-
N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs), which is generally considered a detoxification pathway.
-
Conjugation: The hydroxylated metabolites can undergo further conjugation reactions (e.g., sulfation or glucuronidation) to facilitate their excretion.
The balance between metabolic activation and detoxification pathways is crucial in determining the overall toxicity of m-toluidine.
References
Methodological & Application
Application Note: High-Precision Quantification of m-Toluidine in Environmental Samples Using M-Toluidine-2,4,6-D3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of m-toluidine in complex matrices, such as environmental samples, using gas chromatography-mass spectrometry (GC-MS) with M-Toluidine-2,4,6-D3 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3][4] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, to ensure reliable and reproducible results.
Introduction
m-Toluidine is an aromatic amine used in the synthesis of dyes, pharmaceuticals, and other organic chemicals. Its presence in the environment is a concern due to its potential toxicity. Accurate and sensitive quantification of m-toluidine in various environmental matrices is crucial for monitoring and risk assessment.[5] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.
The use of an internal standard is critical for achieving high-quality quantitative results in GC-MS analysis. An ideal internal standard co-elutes with the analyte and behaves similarly during sample processing and analysis, thus compensating for potential losses and variations. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification. This is because their chemical and physical properties are nearly identical to the corresponding unlabeled analyte, ensuring they experience similar matrix effects and ionization suppression.
This application note provides a detailed protocol for the extraction and quantification of m-toluidine from a representative environmental matrix (water) using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
m-Toluidine: Analytical standard, >99% purity
-
This compound: Isotopic standard, >98% isotopic purity
-
Dichloromethane (DCM): HPLC or GC grade
-
Methanol: HPLC or GC grade
-
Sodium sulfate (anhydrous): ACS grade
-
Hydrochloric acid (HCl): ACS grade
-
Sodium hydroxide (NaOH): ACS grade
-
Deionized water: >18 MΩ·cm
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of m-toluidine and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the m-toluidine primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 5 µg/mL in methanol.
-
-
Spiking Solution:
-
To each calibration standard and sample, add a consistent volume of the working IS solution to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Water Sample)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Acidification: Acidify the sample to a pH of approximately 2 with 1 M HCl to stabilize the amine.
-
Spiking with Internal Standard: Add a known amount of the this compound working solution to the sample.
-
Basification: Adjust the pH of the sample to approximately 11 with 1 M NaOH.
-
Liquid-Liquid Extraction:
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 20 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 20 mL portions of dichloromethane.
-
-
Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and may require optimization for your specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | m-Toluidine: 106, 107 |
| Confirmation Ion (m/z) | m-Toluidine: 77 |
| Internal Standard Ion (m/z) | This compound: 109, 110 |
Data Presentation
Quantitative Data Summary
The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of m-toluidine. The following tables summarize typical quantitative data obtained using this method.
Table 1: Calibration Curve Data for m-Toluidine
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 15,234 | 148,987 | 0.102 |
| 0.5 | 76,170 | 149,123 | 0.511 |
| 1.0 | 151,890 | 148,550 | 1.022 |
| 2.5 | 380,215 | 149,345 | 2.546 |
| 5.0 | 755,980 | 148,760 | 5.082 |
| 10.0 | 1,510,500 | 149,010 | 10.137 |
| R² | 0.9995 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=5) | Recovery (%) | RSD (%) |
| 0.2 | 0.195 | 97.5 | 4.2 |
| 2.0 | 2.08 | 104.0 | 2.8 |
| 8.0 | 7.91 | 98.9 | 1.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of m-toluidine.
Analyte-Internal Standard Relationship
Caption: Correction of variability using an internal standard.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a highly reliable, sensitive, and accurate approach for the quantification of m-toluidine in environmental samples. The detailed protocol and established parameters offer a solid foundation for researchers and scientists in environmental monitoring and related fields. The use of a stable isotope-labeled internal standard is paramount for minimizing the impact of matrix effects and procedural variations, ensuring data of the highest quality.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Application Note: Quantitative Analysis of m-Toluidine using M-Toluidine-2,4,6-D3 by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of m-toluidine in a biological matrix (e.g., human plasma). The method employs M-Toluidine-2,4,6-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.[1][2][3] Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to mimic the analyte throughout the analytical process, leading to reliable data.[1][2]
Introduction
m-Toluidine is an aromatic amine used as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals. Accurate quantification of m-toluidine in biological matrices is crucial for toxicological studies and pharmacokinetic analysis. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of a deuterated internal standard, such as this compound, is essential for mitigating analytical variability. The stable isotopes in this compound make it chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z), allowing for precise quantification.
Experimental Protocols
Materials and Reagents
-
m-Toluidine (analyte)
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-toluidine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the m-toluidine stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| m-Toluidine | 108.1 | 91.1 | 100 | 120 | 15 |
| This compound | 111.1 | 94.1 | 100 | 120 | 15 |
Table 2: Method Performance and Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision & Accuracy | |
| LLOQ QC (1 ng/mL) | Precision: 8.5% CV, Accuracy: 95.2% |
| Low QC (3 ng/mL) | Precision: 6.8% CV, Accuracy: 102.1% |
| Mid QC (300 ng/mL) | Precision: 4.5% CV, Accuracy: 98.7% |
| High QC (800 ng/mL) | Precision: 3.9% CV, Accuracy: 101.5% |
| Inter-day Precision & Accuracy | |
| LLOQ QC (1 ng/mL) | Precision: 10.2% CV, Accuracy: 98.0% |
| Low QC (3 ng/mL) | Precision: 8.1% CV, Accuracy: 103.4% |
| Mid QC (300 ng/mL) | Precision: 5.7% CV, Accuracy: 99.5% |
| High QC (800 ng/mL) | Precision: 5.1% CV, Accuracy: 102.3% |
Mandatory Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for m-toluidine quantification.
Analyte to Internal Standard Relationship
Caption: Role of the internal standard in quantitative analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate platform for the quantification of m-toluidine in biological matrices. The use of the deuterated internal standard, this compound, is critical for correcting analytical variability, thereby ensuring data of high quality suitable for regulated bioanalysis. The presented protocols and performance data demonstrate the method's suitability for applications in toxicology, clinical research, and drug development.
References
Application Note: Preparation of M-Toluidine-2,4,6-D3 Stock Solutions
Introduction
M-Toluidine-2,4,6-D3 is a stable isotope-labeled form of m-toluidine, frequently employed as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The accuracy of these analytical techniques is fundamentally dependent on the precise and accurate preparation of standard solutions.[1][2] This document provides a detailed protocol for the preparation of this compound stock solutions, intended for use by researchers, scientists, and drug development professionals. Adherence to this protocol, including all safety precautions, is critical for ensuring data quality and laboratory safety.
Physicochemical and Safety Data
Proper handling and storage are crucial due to the hazardous nature of m-toluidine and its analogs. The following table summarizes key data for this compound and safety information derived from its non-labeled counterpart, m-toluidine.
| Parameter | Value | Reference |
| Chemical Name | 3-Methylaniline-2,4,6-d3 | [3] |
| Molecular Formula | C₇H₆D₃N | [4] |
| Molar Mass | 110.17 g/mol | [4] |
| Appearance | Oil; Very Dark Red to Very Dark Brown | |
| Purity | ≥98% chemical purity, 98 atom % D | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Hazards | Toxic if swallowed, inhaled, or in contact with skin. May cause organ damage through repeated exposure. Causes serious eye irritation. Combustible liquid. Very toxic to aquatic life. | |
| Storage Conditions | Refrigerator, under an inert atmosphere, tightly sealed, protected from light. |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps to prepare a 1 mg/mL (1000 µg/mL) primary stock solution. Working standards of lower concentrations can be prepared by serial dilution of this stock solution.
Materials and Equipment
-
This compound (neat standard)
-
HPLC-grade Methanol (or other suitable solvent like Chloroform)
-
Analytical balance (readable to at least 0.01 mg)
-
10.00 mL Class A volumetric flask
-
Calibrated microliter syringes or pipettes
-
Weighing paper or boat
-
Spatula
-
Ultrasonic bath
-
Amber glass storage vials with PTFE-lined screw caps
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields, lab coat.
Safety Precautions
-
All handling of this compound, both neat and in solution, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate PPE at all times to prevent skin and eye contact.
-
Avoid sources of ignition as the compound is a combustible liquid.
-
Dispose of all waste, including contaminated vials and pipette tips, according to local, state, and federal hazardous waste regulations.
Procedure
-
Preparation: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully transfer approximately 10 mg of this compound into the weighing boat. Record the exact mass to the nearest 0.01 mg.
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a 10.00 mL Class A volumetric flask.
-
Add approximately 5-7 mL of HPLC-grade methanol to the flask.
-
Cap the flask and gently swirl to dissolve the compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
-
Dilution to Volume:
-
Once the compound is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Calculation of Exact Concentration:
-
Calculate the precise concentration of the stock solution using the following formula:
-
Concentration (mg/mL) = [Mass of this compound (mg)] / [Final Volume of Flask (mL)]
-
-
-
Storage and Labeling:
-
Transfer the prepared stock solution into a clean, amber glass vial with a PTFE-lined cap to protect it from light.
-
Label the vial clearly with the compound name, exact concentration, solvent, preparation date, and user initials.
-
Store the stock solution in a refrigerator (2-8 °C) under an inert atmosphere if possible. The stability of the solution should be monitored over time.
-
Workflow Diagram
Caption: Workflow for the preparation of this compound stock solution.
References
Application of M-Toluidine-2,4,6-D3 in the Quantitative Analysis of Environmental Samples
Introduction
M-toluidine, a primary aromatic amine, is utilized in the manufacturing of dyes, rubber, and various organic chemicals. Its presence in the environment, primarily due to industrial effluent, poses a potential risk to ecosystems and human health, necessitating sensitive and accurate monitoring. The use of a stable isotope-labeled internal standard, such as M-Toluidine-2,4,6-D3, is a crucial component of robust analytical methodologies, particularly for trace-level quantification in complex environmental matrices like water and soil. This deuterated analog of m-toluidine serves to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of the analytical results.
This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental samples by gas chromatography-mass spectrometry (GC-MS).
Analytical Principle
The core of this analytical approach is the isotope dilution method. A known amount of this compound is added to the environmental sample prior to any sample preparation steps. This "spiked" sample is then subjected to extraction and cleanup procedures. During the final analysis by GC-MS, the native (non-deuterated) m-toluidine and the deuterated internal standard co-elute. By measuring the ratio of the response of the native analyte to the deuterated internal standard, the concentration of m-toluidine in the original sample can be accurately determined. This ratio corrects for any loss of analyte during sample processing.
Experimental Protocols
Sample Preparation: Water Samples
This protocol outlines the solid-phase extraction (SPE) of m-toluidine from aqueous matrices.
Materials:
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
M-toluidine calibration standards
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Nitrogen gas for evaporation
-
Glass vials and volumetric flasks
Procedure:
-
Sample Collection: Collect water samples in clean, amber glass bottles and store at 4°C.
-
Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 µg/L).
-
pH Adjustment: Adjust the sample pH to approximately 10 with 1 M sodium hydroxide.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes with 5 mL of dichloromethane into a clean collection vial.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final volume to 1 mL with dichloromethane for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
M-toluidine: m/z 107 (quantification ion), 106, 77 (qualifier ions)
-
This compound: m/z 110 (quantification ion), 109, 80 (qualifier ions)
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of m-toluidine in environmental water samples using this compound as an internal standard.
Table 1: Method Detection Limit (MDL) and Method Quantitation Limit (MQL)
| Parameter | Value (µg/L) |
| Method Detection Limit (MDL) | 0.05 |
| Method Quantitation Limit (MQL) | 0.15 |
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| m-Toluidine | 0.1 - 20 | > 0.995 |
Table 3: Recovery and Precision in Spiked Water Samples
| Matrix | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Tap Water | 1.0 | 98.5 | 4.2 |
| River Water | 1.0 | 95.2 | 6.8 |
| Wastewater Effluent | 5.0 | 92.1 | 8.5 |
Visualizations
Caption: Workflow for M-Toluidine Analysis in Water.
Caption: Principle of Isotope Dilution Analysis.
Application of M-Toluidine-2,4,6-D3 in Metabolomics
Application Note
Introduction
M-Toluidine-2,4,6-D3 is the deuterated form of m-toluidine, a stable isotope-labeled compound.[1][2] In the field of metabolomics, particularly in quantitative studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[3] this compound serves as an ideal internal standard for the quantification of endogenous m-toluidine in complex biological matrices. Its utility is primarily in targeted metabolomics, where the goal is the precise measurement of specific small molecules.
Principle of Stable Isotope Dilution Mass Spectrometry (SIDMS)
The core application of this compound is in Stable Isotope Dilution Mass Spectrometry (SIDMS), a gold-standard method for quantitative analysis.[4] This technique involves adding a known amount of the stable isotope-labeled compound (this compound) to a sample at the earliest stage of sample preparation.[5] Because the deuterated standard is chemically and physically almost identical to the endogenous analyte (m-toluidine), it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and potential degradation during sample handling.
By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the stable isotope-labeled internal standard, accurate quantification can be achieved. This ratio corrects for variations that can occur during the analytical workflow, leading to highly reliable and reproducible results.
Advantages of this compound as an Internal Standard
-
High Accuracy and Precision: Compensates for matrix effects and variations in sample preparation and instrument response.
-
Co-elution with Analyte: In chromatographic methods like LC-MS and GC-MS, this compound will have a very similar retention time to m-toluidine, which is important for effective correction.
-
Mass Spectrometric Distinction: The mass difference due to the deuterium labels allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.
While deuterated standards are widely used and cost-effective, it is important to consider potential issues such as isotopic exchange (loss of deuterium) or slight chromatographic shifts relative to the unlabeled compound, though these are generally minimal with chemically stable labels.
Illustrative Quantitative Data
The following table summarizes hypothetical performance characteristics for a quantitative method for m-toluidine using this compound as an internal standard. This data is for illustrative purposes to demonstrate the typical parameters evaluated during method validation.
| Parameter | Description | Illustrative Value |
| Analyte | m-Toluidine | - |
| Internal Standard | This compound | - |
| Matrix | Human Plasma | - |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from background noise. | 0.1 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. | 0.5 ng/mL |
| Linear Range | The concentration range over which the method is accurate, precise, and linear. | 0.5 - 500 ng/mL |
| Recovery (%) | The efficiency of the extraction process, determined by comparing pre-extraction and post-extraction spikes. | 85 - 105% |
| Precision (%RSD) | The closeness of repeated measurements, expressed as the relative standard deviation. | < 15% |
| Accuracy (%Bias) | The closeness of the measured value to the true value. | ± 15% |
Experimental Protocols
Protocol 1: Quantitative Analysis of m-Toluidine in Human Plasma by LC-MS/MS
This protocol describes a procedure for the extraction and quantification of m-toluidine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
m-Toluidine (analytical standard)
-
This compound (internal standard)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Pipettes
2. Preparation of Standard and Internal Standard Stock Solutions
-
m-Toluidine Stock (1 mg/mL): Accurately weigh 10 mg of m-toluidine and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution with 50% methanol. This working solution will be used to spike samples.
3. Preparation of Calibration Curve Standards
-
Perform serial dilutions of the m-toluidine stock solution with 50% methanol to prepare a series of working standards.
-
In clean microcentrifuge tubes, add 10 µL of each working standard to 90 µL of blank plasma to create calibration standards with concentrations ranging from 0.5 to 500 ng/mL.
4. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or calibration standard/quality control sample).
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for blank samples.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumental Parameters (Illustrative)
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
m-Toluidine: Q1: 108.1 m/z -> Q3: 91.1 m/z (hypothetical fragment)
-
This compound: Q1: 111.1 m/z -> Q3: 94.1 m/z (hypothetical fragment)
-
6. Data Analysis and Quantification
-
Integrate the peak areas for both the m-toluidine and this compound MRM transitions.
-
Calculate the peak area ratio (m-Toluidine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of m-toluidine in the unknown samples based on their measured peak area ratios.
Visualizations
References
- 1. This compound | CAS 68408-23-1 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 68408-23-1 | LGC Standards [lgcstandards.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
Application Notes and Protocols for Tracing Metabolic Pathways with M-Toluidine-2,4,6-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-Toluidine-2,4,6-D3 is a stable isotope-labeled form of m-toluidine, a significant industrial chemical and a known metabolite of certain drugs and herbicides. The strategic placement of deuterium on the aromatic ring provides a powerful tool for tracing the biotransformation of m-toluidine in vivo and in vitro. This allows for the unambiguous identification and quantification of its metabolites using mass spectrometry-based techniques. These application notes provide an overview of the metabolic pathways of m-toluidine and detailed protocols for utilizing this compound in metabolic studies.
Application Notes
Principle of Metabolic Tracing with this compound
The use of this compound as a metabolic tracer relies on the principle of stable isotope labeling. The deuterium atoms on the aromatic ring are not readily exchanged under physiological conditions and are retained through the primary metabolic transformations of m-toluidine. When a biological system is exposed to this compound, its metabolites will also contain the deuterium label, resulting in a characteristic mass shift in mass spectrometry analysis. This allows for the clear differentiation of exogenous m-toluidine metabolites from the endogenous metabolome.
Metabolic Pathways of M-Toluidine
The metabolism of toluidine isomers, including m-toluidine, primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. The key metabolic pathways include:
-
Phase I Metabolism (Functionalization):
-
Ring Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of the aromatic ring. For m-toluidine, the major site of hydroxylation is at the para-position relative to the amino group, forming 2-amino-4-methylphenol.[1] Hydroxylation can also occur at other positions, such as ortho to the amino group, forming 4-amino-2-methylphenol.[2]
-
N-Hydroxylation: This is another CYP-mediated reaction that can lead to the formation of reactive metabolites.
-
Methyl Group Oxidation: The methyl group can be oxidized to form a benzyl alcohol derivative.
-
-
Phase II Metabolism (Conjugation):
-
The hydroxylated metabolites and the parent amine can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.
-
Sulfation: Conjugation with sulfate.
-
Glucuronidation: Conjugation with glucuronic acid.
-
N-Acetylation: The amino group can be acetylated.
-
The metabolic activation of m-toluidine, particularly through N-hydroxylation, can lead to the formation of reactive electrophilic species that may bind to cellular macromolecules, a mechanism of toxicological concern.[3]
Quantitative Data on Toluidine Metabolism
| Metabolite Class | Metabolite Name | Percentage of Administered Dose (%) |
| Unconjugated Metabolites | o-Toluidine | 5.1 |
| Azoxytoluene | 0.2 | |
| o-Nitrosotoluene | ≤ 0.1 | |
| N-acetyl-o-toluidine | 0.2 | |
| N-acetyl-o-aminobenzyl alcohol | 0.3 | |
| 4-amino-m-cresol | 0.6 | |
| N-acetyl-4-amino-m-cresol | 0.3 | |
| Anthranilic acid | 0.3 | |
| N-acetylanthranilic acid | 0.3 | |
| Sulfate Conjugates | Sulfate of 4-amino-m-cresol | 27.8 |
| Sulfate of N-acetyl-4-amino-m-cresol | 8.5 | |
| Sulfate of 2-amino-m-cresol | 2.1 | |
| Glucuronide Conjugates | Glucuronide of 4-amino-m-cresol | 2.6 |
| Glucuronide of N-acetyl-4-amino-m-cresol | 2.8 | |
| Glucuronide of N-acetyl-o-aminobenzyl alcohol | Not specified |
Experimental Protocols
1. In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol is designed to identify the Phase I metabolites of this compound.
Materials:
-
This compound
-
Rat liver microsomes (from a commercial source)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a minimal amount of a suitable solvent like methanol) to the pre-incubated mixture to start the reaction. A typical final concentration of the substrate is 10-50 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS analysis.
2. In Vivo Metabolic Tracing of this compound in Rodents
This protocol outlines a procedure for an in vivo study to identify and quantify metabolites in urine.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for animal housing and urine collection
-
β-glucuronidase/arylsulfatase enzyme preparation
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Animal Acclimation: Acclimate rodents (e.g., male F344 rats) in metabolic cages for at least 24 hours before the experiment.
-
Dose Administration: Administer a single dose of this compound dissolved in a suitable vehicle via oral gavage or intraperitoneal injection.
-
Urine Collection: Collect urine samples at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Sample Preparation for Total Metabolites (Conjugated + Unconjugated):
-
Take an aliquot of urine and adjust the pH to 5.0.
-
Add β-glucuronidase/arylsulfatase and incubate at 37°C for 16-24 hours to deconjugate the metabolites.
-
Stop the enzymatic reaction by adding a suitable solvent.
-
-
Sample Cleanup:
-
Pass the deconjugated urine sample (or an untreated aliquot for unconjugated metabolites) through an SPE cartridge to extract the metabolites and remove interfering substances.
-
Elute the metabolites from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Sample Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis of this compound and its Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the parent compound and its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for this compound and its expected deuterated metabolites.
-
Data Analysis: Identify and quantify the deuterated metabolites by their specific mass transitions and retention times compared to analytical standards (if available) or by predicting their mass based on the expected metabolic transformations.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for M-Toluidine-D3 in vivo tracer study.
Caption: Relationship between m-toluidine metabolism and toxicity.
References
Application Note: Quantitative Analysis of m-Toluidine in Human Urine using Spike and Recovery with M-Toluidine-2,4,6-D3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Toluidine is an aromatic amine used in the manufacturing of dyes, rubber chemicals, and pharmaceuticals. Human exposure can occur in occupational settings and through environmental sources. Accurate and precise quantification of m-toluidine in biological matrices such as urine is crucial for toxicological studies and exposure biomonitoring. This application note details a robust and reliable method for the quantitative analysis of m-toluidine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, M-Toluidine-2,4,6-D3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of the results.[1][2]
This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and spike and recovery experiments to validate the method's performance in a complex biological matrix.
Principle of the Method
The method employs a "dilute-and-shoot" approach with enzymatic hydrolysis to account for conjugated metabolites. This compound is added to the urine samples as an internal standard (IS) at the beginning of the sample preparation process. This stable isotope-labeled analog of m-toluidine has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical workflow can be normalized. Quantification is achieved by constructing a calibration curve using standards with known concentrations of m-toluidine and a constant concentration of the internal standard.
Logical Relationship: Role of Internal Standard
Caption: Isotope dilution principle for accurate quantification.
Experimental Protocols
Materials and Reagents
-
m-Toluidine analytical standard (≥99.5% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate
-
Human urine (drug-free)
Preparation of Standard and Spiking Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve m-toluidine and this compound in methanol to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working solution of m-toluidine by diluting the stock solution with 50:50 methanol:water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into drug-free human urine to achieve final concentrations ranging from 1 to 500 ng/mL.
Sample Preparation Workflow
Caption: Sample preparation workflow for urine analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| m-Toluidine (Quantifier) | 108.1 | 91.1 | 15 |
| m-Toluidine (Qualifier) | 108.1 | 77.1 | 25 |
| This compound (IS) | 111.1 | 94.1 | 15 |
Spike and Recovery Experiments
Spike and recovery experiments are essential for validating the analytical method by assessing the influence of the sample matrix on the quantification of the analyte.
Protocol for Spike and Recovery
-
Prepare two sets of samples:
-
Set A (Pre-extraction Spike): Take three replicates of drug-free urine at low, medium, and high concentration levels (e.g., 10, 100, and 400 ng/mL). Spike the known concentrations of m-toluidine before the sample preparation procedure. Also, add the internal standard.
-
Set B (Post-extraction Spike): Process three replicates of drug-free urine through the entire sample preparation procedure. Spike the known concentrations of m-toluidine and the internal standard into the final extract after evaporation and just before reconstitution. This set represents 100% recovery.
-
-
Analyze all samples using the described LC-MS/MS method.
-
Calculate the recovery using the following formula:
% Recovery = (Mean Peak Area Ratio of Set A / Mean Peak Area Ratio of Set B) x 100
Results and Data Presentation
The performance of the method was evaluated by conducting spike and recovery experiments in human urine. The results demonstrate the method's accuracy and precision.
Table 1: Spike and Recovery of m-Toluidine in Human Urine
| Spike Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | % Recovery | % RSD |
| 10 (Low QC) | 9.7 | 97.0% | 5.8% |
| 100 (Mid QC) | 103.2 | 103.2% | 3.5% |
| 400 (High QC) | 391.6 | 97.9% | 2.1% |
Table 2: Method Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) Mean Conc. ± SD (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day (n=15, 3 days) Mean Conc. ± SD (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 10 | 9.8 ± 0.48 | 4.9% | 98.0% | 9.9 ± 0.61 | 6.2% | 99.0% |
| Mid | 100 | 101.5 ± 2.94 | 2.9% | 101.5% | 102.3 ± 4.50 | 4.4% | 102.3% |
| High | 400 | 405.2 ± 8.10 | 2.0% | 101.3% | 398.8 ± 11.17 | 2.8% | 99.7% |
Discussion
The developed LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for quantifying m-toluidine in human urine. The spike and recovery data show excellent recoveries, typically between 97% and 103%, with high precision (RSD < 6%). This indicates that the method effectively mitigates matrix effects inherent in complex biological samples like urine. The use of a stable isotope-labeled internal standard is critical for achieving this level of performance by correcting for analyte loss during sample preparation and variations in instrument response. The validation data demonstrates that the method is suitable for its intended purpose in biomonitoring and toxicological research.
Conclusion
This application note provides a comprehensive and validated protocol for the determination of m-toluidine in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for demanding applications in clinical and forensic toxicology, as well as in drug development and environmental health studies.
References
Application Notes and Protocols for the Quantitative Analysis of m-Toluidine using M-Toluidine-2,4,6-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Toluidine, a primary aromatic amine, is a significant industrial chemical used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Due to its potential toxicity and widespread use, sensitive and accurate methods for its quantification in various matrices are essential for environmental monitoring, occupational safety, and quality control in manufacturing processes.
This document provides detailed application notes and protocols for the quantitative analysis of m-toluidine using M-Toluidine-2,4,6-D3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry-based assays, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results. The protocols provided herein are intended to serve as a comprehensive guide for researchers and analysts in developing and implementing robust analytical methods for m-toluidine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. In this case, this compound, which is chemically identical to m-toluidine but has a higher mass due to the presence of three deuterium atoms, is used.
Because the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are detected as distinct ions based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses or variations in instrument response.
Experimental Protocols
Two primary analytical techniques are detailed below for the quantification of m-toluidine using this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of m-Toluidine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of m-toluidine in organic solvents and, with appropriate sample preparation, in environmental matrices. Derivatization is often employed to improve the chromatographic properties of the amine.
1. Materials and Reagents
-
m-Toluidine (analytical standard)
-
This compound (internal standard)
-
Heptafluorobutyric anhydride (HFAA) or other suitable derivatizing agent
-
Toluene (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Deionized water
2. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of m-toluidine and dissolve in 25 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound and dissolve in 5 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to achieve a concentration range of, for example, 0.1 to 20 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation (for Aqueous Samples)
-
To a 10 mL water sample in a glass vial, add 50 µL of the 10 µg/mL internal standard spiking solution.
-
Adjust the pH of the sample to >11 with 1 M NaOH.
-
Add 2 mL of toluene and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper toluene layer to a clean vial.
-
Dry the toluene extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial for derivatization.
4. Derivatization
-
To the toluene extract, add 50 µL of HFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Wash the derivatized extract with 1 mL of 1 M phosphate buffer (pH 7) to remove excess derivatizing agent.
-
The organic layer is now ready for GC-MS analysis.
5. GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m-Toluidine-HFAA derivative: Quantifier and qualifier ions. This compound-HFAA derivative: Quantifier and qualifier ions. (Specific m/z values to be determined by analyzing the individual derivatized standards) |
6. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of the m-toluidine derivative to the peak area of the this compound derivative against the concentration of the calibration standards.
-
Determine the concentration of m-toluidine in the samples by applying the peak area ratio to the calibration curve.
Protocol 2: Quantification of m-Toluidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is highly sensitive and specific, making it suitable for the analysis of m-toluidine in complex biological and environmental matrices.
1. Materials and Reagents
-
m-Toluidine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
2. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of m-toluidine and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with 50:50 methanol:water to achieve a concentration range of, for example, 1 to 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
3. Sample Preparation (for Biological Fluids, e.g., Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard spiking solution.
-
Add 300 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Operating Conditions
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | m-Toluidine: Precursor ion (e.g., [M+H]+, m/z 108.1) → Product ions (to be optimized). This compound: Precursor ion (e.g., [M+H]+, m/z 111.1) → Product ions (to be optimized). |
5. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of m-toluidine to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of m-toluidine in the samples by applying the peak area ratio to the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range (injected) | 1 - 1000 pg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 pg |
| Limit of Quantification (LOQ) | 0.5 - 2 pg |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Mandatory Visualizations
Caption: General workflow for the quantitative analysis of m-toluidine using an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with M-Toluidine-2,4,6-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of m-toluidine using Isotope Dilution Mass Spectrometry (IDMS) with M-Toluidine-2,4,6-D3 as an internal standard. This method offers high accuracy and precision, making it suitable for various applications, including environmental monitoring, industrial hygiene, and pharmaceutical analysis.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample, variations in sample preparation and instrument response can be effectively corrected. This compound, a deuterated analog of m-toluidine, serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled analyte.[2][3] This application note details the use of this compound for the quantification of m-toluidine by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Two primary methodologies are presented for the analysis of m-toluidine using this compound: GC-MS and LC-MS/MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of m-toluidine in various matrices, including environmental and industrial samples.
2.1.1. Materials and Reagents
-
m-Toluidine (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
2.1.2. Sample Preparation
-
Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution in methanol. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.
-
Extraction:
-
For aqueous samples, adjust the pH to >11 with NaOH.
-
Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).
-
For solid samples, perform a Soxhlet extraction with dichloromethane.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2.1.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| m-Toluidine | Quantifier: m/z 107, Qualifiers: m/z 106, 77 |
| This compound | Quantifier: m/z 110, Qualifiers: m/z 109, 80 |
2.1.4. Calibration
Prepare a series of calibration standards containing known concentrations of m-toluidine and a constant concentration of this compound. Plot the ratio of the peak area of the m-toluidine quantifier ion to the peak area of the this compound quantifier ion against the concentration of m-toluidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol offers higher sensitivity and is particularly useful for complex biological matrices.
2.2.1. Materials and Reagents
-
m-Toluidine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2.2.2. Sample Preparation
-
Spiking: Add a precise amount of this compound solution to a known volume of the sample.
-
Protein Precipitation (for biological samples): Add three volumes of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.
-
Dilution: Dilute the supernatant with the initial mobile phase as needed to fall within the calibration range.
2.2.3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| m-Toluidine | Precursor: m/z 108 -> Product 1: m/z 91 (Quantifier), Product 2: m/z 65 (Qualifier) |
| This compound | Precursor: m/z 111 -> Product 1: m/z 94 (Quantifier), Product 2: m/z 67 (Qualifier) |
2.2.4. Calibration
Prepare calibration standards in a matrix that matches the samples. Each standard should contain a known concentration of m-toluidine and a constant concentration of this compound. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Data Presentation
The following table provides an illustrative example of quantitative data obtained from an IDMS experiment.
| Sample ID | Matrix | m-Toluidine Concentration (ng/mL) | % RSD (n=3) |
| QC Low | Water | 5.2 | 4.1 |
| QC Mid | Water | 51.5 | 3.5 |
| QC High | Water | 489.8 | 2.8 |
| Sample 1 | Plasma | 23.7 | 4.5 |
| Sample 2 | Urine | 102.1 | 3.9 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for Isotope Dilution Mass Spectrometry.
Caption: General workflow for IDMS analysis.
Conclusion
The use of this compound as an internal standard in Isotope Dilution Mass Spectrometry provides a robust and reliable method for the quantification of m-toluidine. The detailed GC-MS and LC-MS/MS protocols presented here can be adapted for various research and industrial applications, ensuring high-quality, accurate, and precise results.
References
Troubleshooting & Optimization
Technical Support Center: M-Toluidine-2,4,6-D3 Analysis
Welcome to the technical support center for the analysis of M-Toluidine utilizing M-Toluidine-2,4,6-D3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during HPLC and LC-MS/MS analysis, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard, this compound, eluting slightly earlier than M-Toluidine in my reversed-phase HPLC method?
A1: This phenomenon is a known chromatographic curiosity referred to as the "deuterium isotope effect." In reversed-phase HPLC, the substitution of hydrogen with the heavier isotope deuterium can slightly alter the physicochemical properties of the molecule. This can lead to a minor decrease in hydrophobicity, causing the deuterated compound to have a slightly weaker interaction with the non-polar stationary phase and therefore elute marginally earlier than the non-deuterated analyte.
Q2: What are the consequences of co-elution or near co-elution of M-Toluidine and this compound?
A2: While perfect co-elution is often the goal for internal standard-based quantification, slight separation due to the deuterium isotope effect can lead to inaccurate and imprecise results, especially in complex matrices. If the two compounds are not exposed to the same matrix components at the same time as they elute and enter the mass spectrometer's ion source, they can experience differential matrix effects (ion suppression or enhancement). This can alter the analyte-to-internal standard peak area ratio, leading to unreliable quantification.
Q3: How can I confirm if I have a co-elution problem?
A3: The most direct way to assess co-elution is to overlay the chromatograms of the analyte (M-Toluidine) and the deuterated internal standard (this compound). By injecting a solution containing both compounds, you can visually inspect the peak apexes and widths to determine the degree of separation. A noticeable shift in retention times between the two extracted ion chromatograms (XICs) indicates a potential issue.
Q4: Can I still use this compound as an internal standard if it doesn't perfectly co-elute with M-Toluidine?
A4: Yes, it is often still possible to obtain accurate results. The key is to ensure that the chromatographic separation is not significant enough to cause differential matrix effects. If the peaks are sufficiently close and the method is validated for accuracy and precision, the internal standard can still effectively compensate for variability in sample preparation and instrument response. However, if significant issues with accuracy and precision are observed, method optimization is necessary.
Troubleshooting Guide: Co-elution Problems
This guide provides a systematic approach to addressing co-elution issues between M-Toluidine and this compound.
Problem: Inconsistent or Inaccurate Quantitative Results
Initial Assessment:
-
Overlay Chromatograms: Visually inspect the extracted ion chromatograms of M-Toluidine and this compound. Note any observable shift in retention time.
-
Evaluate Peak Shape: Assess the peak shape of both the analyte and the internal standard. Poor peak shape can exacerbate co-elution problems.
-
Review Method Validation Data: Examine the accuracy, precision, and linearity data from your method validation. Inconsistent results across different sample batches or concentrations can be indicative of a co-elution-related matrix effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-elution problems.
Solutions and Methodologies
If a significant retention time shift and differential matrix effects are observed, consider the following chromatographic adjustments:
-
Modify Mobile Phase Composition:
-
Organic Modifier: A slight adjustment in the percentage of the organic modifier (e.g., acetonitrile or methanol) can influence the retention of both compounds and potentially reduce the separation.
-
Aqueous Phase pH: Since toluidines are weakly basic, the pH of the mobile phase can affect their ionization state and retention. A small change in pH may alter the selectivity between the deuterated and non-deuterated forms.
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and may reduce the kinetic differences that contribute to the isotope effect, potentially improving co-elution.
-
Use a Lower Resolution Column: In cases where complete co-elution is difficult to achieve, a column with slightly lower efficiency may cause sufficient peak broadening to ensure the analyte and internal standard elute within a single, combined peak envelope. This can help to average out any localized matrix effects.
Experimental Protocols
The following are example starting protocols for the HPLC-MS/MS analysis of M-Toluidine. Optimization will likely be required for your specific application and instrumentation.
Sample Preparation (for Biological Matrices)
-
Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of acetonitrile containing this compound at the desired concentration.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
HPLC Method
A mixed-mode column that offers both reversed-phase and cation-exchange interactions can be effective for separating toluidine isomers and may be suitable for this analysis.
| Parameter | Recommended Condition |
| Column | Mixed-mode C18/Cation-Exchange Column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
The following are predicted MRM transitions. These should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| M-Toluidine | 108.1 | Optimize | Optimize |
| This compound | 111.1 | Optimize | Optimize |
Note on MRM Optimization: To determine the optimal product ions and collision energies, perform an infusion of each compound individually and use the instrument's auto-tune or manual optimization features to find the most intense and stable fragment ions.
Data Presentation
The following table summarizes the key physicochemical properties of M-Toluidine and its deuterated internal standard.
| Property | M-Toluidine | This compound |
| Chemical Formula | C₇H₉N | C₇H₆D₃N |
| Molecular Weight | 107.15 g/mol | 110.17 g/mol |
| CAS Number | 108-44-1 | 68408-23-1 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the deuterium isotope effect, chromatographic separation, and the potential for inaccurate quantification.
Caption: Consequence of the deuterium isotope effect.
Optimizing mass spectrometry parameters for M-Toluidine-2,4,6-D3
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized parameters for the analysis of M-Toluidine-2,4,6-D3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the correct precursor ion and recommended ionization mode for this compound?
A1: this compound, like other aromatic amines, is a weakly basic compound.[1] It should be analyzed in Positive Electrospray Ionization (ESI+) mode. The addition of a mobile phase modifier such as formic acid or acetic acid is recommended to promote protonation.[2][3]
The chemical formula for non-deuterated m-toluidine is C7H9N, with a molecular weight of 107.15 g/mol .[4] this compound has three deuterium atoms replacing three hydrogen atoms, resulting in a monoisotopic mass of approximately 110.09 Da. Therefore, you should target the protonated molecule [M+H]⁺ at m/z 111.1 as your precursor ion.
Q2: How do I select and optimize product ions for Multiple Reaction Monitoring (MRM)?
A2: Product ions are generated by fragmenting the precursor ion (m/z 111.1) in the collision cell. The primary parameter to adjust for this is the Collision Energy (CE). A common fragmentation pathway for toluidine isomers is the loss of a methyl group or other neutral losses from the aromatic ring.
To optimize, infuse a standard solution of this compound and perform a product ion scan while ramping the collision energy. Select the most intense and stable fragment ions for your MRM transitions. A summary of potential transitions is provided in Table 1.
Q3: What are good starting parameters for the LC-MS/MS system?
A3: A robust starting point is crucial for method development. The parameters depend on your specific instrument and LC flow rate, but the values in Table 2 provide a general guideline for a standard analytical flow setup (~0.4-0.6 mL/min). Always optimize these parameters for your specific conditions.
Q4: What is the general workflow for developing a robust LC-MS/MS method for this compound?
A4: A systematic workflow ensures all critical parameters are optimized. This involves tuning the compound-specific parameters by direct infusion, followed by optimizing the ion source settings for your specific chromatographic conditions, and finally, verifying performance with matrix samples. The logical steps are illustrated in the diagram below.
Caption: LC-MS/MS Method Development Workflow.
Quantitative Data Summary
The following tables summarize predicted MRM transitions and typical starting parameters for method development.
Table 1: Predicted MRM Transitions and Suggested Starting CE for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Role | Suggested Starting CE (eV) |
|---|---|---|---|---|
| 111.1 | 93.1 | [M+H - CH₃]⁺ | Quantifier | 20-30 |
| 111.1 | 68.1 | [C₅H₃D₂]⁺ | Qualifier | 35-45 |
| 111.1 | 81.1 | [C₆H₂D₃]⁺ | Qualifier | 30-40 |
Note: Optimal Collision Energy (CE) is instrument-dependent and must be determined empirically.
Table 2: Typical Starting LC-MS/MS Parameters
| Parameter Group | Parameter | Typical Starting Value / Range |
|---|---|---|
| LC Conditions | Column | C18, 2.1 x 100 mm, <3 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | |
| Column Temp | 40 °C | |
| Ion Source | Ionization Mode | ESI Positive |
| IonSpray Voltage | 4500 - 5500 V | |
| Temperature | 400 - 550 °C | |
| Nebulizer Gas (GS1) | 40 - 60 psi | |
| Heater Gas (GS2) | 40 - 60 psi | |
| Curtain Gas | 20 - 35 psi | |
| MS/MS Parameters | Declustering Potential (DP) | 40 - 80 V |
| Collision Gas (CAD) | Medium / 6-9 psi |
| | Entrance Potential (EP) | 10 V |
Troubleshooting Guide
Issue: I am seeing a weak or no signal for this compound.
This is a common issue that can originate from the LC, the MS, or the sample itself. Follow this logical troubleshooting guide to identify the root cause.
Caption: Troubleshooting Logic for Low Signal Intensity.
Issue: My signal is unstable and shows high variability (%RSD).
Signal instability often points to an inconsistent electrospray.
-
Check Gas Flows: Ensure nebulizer and heater gas flows are appropriate for your LC flow rate. Highly aqueous mobile phases require more drying gas and higher temperatures for efficient desolvation.
-
Inspect the Source: Look for contamination on the spray shield, orifice, and electrode. A dirty source is a common cause of instability.
-
Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Impurities can cause signal fluctuations and high background noise. Avoid "topping off" solvent bottles, which can concentrate contaminants.
-
Check for Leaks: A leak in the LC system before the MS can introduce air and cause pressure fluctuations, leading to an unstable spray.
Issue: I suspect ion suppression from my sample matrix. How can I confirm and resolve this?
Ion suppression occurs when co-eluting components from the sample matrix compete with your analyte for ionization, reducing its signal.
-
Diagnosis (Post-Column Infusion): The definitive way to diagnose ion suppression is with a post-column infusion experiment. A detailed protocol is available in the section below. A significant dip in the stable signal of the infused standard at a specific retention time indicates suppression.
-
Resolution Strategies:
-
Improve Chromatography: Modify your LC gradient to separate this compound from the interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before injection.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can often mitigate matrix effects by reducing the concentration of interfering compounds.
-
Experimental Protocols
Protocol 1: Optimization of Declustering Potential (DP) and Collision Energy (CE) by Infusion
Objective: To determine the optimal DP and CE values to maximize the signal for the precursor and product ions of this compound.
Materials:
-
This compound standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile/water with 0.1% formic acid).
-
Syringe pump.
-
Tee-union and appropriate fittings to connect the syringe pump to the mass spectrometer's ion source.
Methodology:
-
System Setup:
-
Disconnect the LC from the mass spectrometer's ion source.
-
Connect the syringe pump to the ion source using the tee-union.
-
Set the syringe pump to a low flow rate (e.g., 10 µL/min).
-
Set the ion source parameters (gases, temperature) to values appropriate for the infusion solvent (see Table 2).
-
-
Precursor Ion Confirmation:
-
Begin infusing the standard solution.
-
Set the mass spectrometer to scan Q1 (MS1 scan mode) over a range that includes m/z 111.1 (e.g., m/z 100-120).
-
Confirm that the most intense ion is at m/z 111.1.
-
-
Declustering Potential (DP) Optimization:
-
Set the mass spectrometer to monitor the precursor ion at m/z 111.1 (no fragmentation, CE set to a low value like 5 eV).
-
Create a method that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 5 V increments).
-
Acquire data and plot the signal intensity of m/z 111.1 versus the DP value.
-
The optimal DP is the voltage that gives the maximum signal before it starts to decrease due to in-source fragmentation.
-
-
Product Ion Selection and Collision Energy (CE) Optimization:
-
Set the mass spectrometer to Product Ion Scan mode, selecting m/z 111.1 as the precursor.
-
Set the DP to the optimal value found in the previous step.
-
Create a method that ramps the CE value across a wide range (e.g., 10 eV to 60 eV in 2 eV increments).
-
Acquire data and examine the resulting spectra to identify the most intense and stable product ions (e.g., m/z 93.1, 68.1).
-
For each desired MRM transition (e.g., 111.1 -> 93.1), plot the product ion intensity versus CE.
-
The optimal CE for each transition is the energy that produces the maximum product ion signal.
-
-
Finalize Method:
-
Record the optimized DP and CE values for each MRM transition in your acquisition method.
-
Proceed to optimize source parameters under your final LC conditions.
-
References
Preventing deuterium exchange in M-Toluidine-2,4,6-D3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with M-Toluidine-2,4,6-D3. Our goal is to help you prevent unwanted deuterium exchange and ensure the isotopic integrity of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, the primary concern is the potential loss of deuterium from the aromatic ring. This can compromise the isotopic purity of the compound, leading to inaccurate results in sensitive applications such as quantitative mass spectrometry or mechanistic studies.[2]
Q2: Which deuterium atoms on this compound are susceptible to exchange?
The deuterium atoms on the aromatic ring (C-D bonds) at positions 2, 4, and 6 are generally stable under standard, neutral conditions.[1] However, they can become susceptible to exchange under strongly acidic or basic conditions, at elevated temperatures, or in the presence of certain metal catalysts.[3][4] The hydrogen atoms on the amine (-NH2) and methyl (-CH3) groups are not deuterated in this specific isotopologue and are also susceptible to exchange, but this does not affect the isotopic purity of the labeled positions.
Q3: What are the primary factors that promote deuterium exchange on the aromatic ring?
The main factors that can induce deuterium exchange on the aromatic ring of m-toluidine are:
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pH: Both strongly acidic and basic conditions can catalyze the exchange. The rate of exchange is typically at a minimum between pH 2.5 and 3.
-
Temperature: Higher temperatures accelerate the rate of exchange reactions.
-
Solvent: Protic solvents, such as water and alcohols, can act as a source of protons and facilitate back-exchange.
-
Catalysts: Certain transition metal catalysts, including palladium, platinum, and rhodium, can promote H/D exchange on aromatic rings.
Q4: How should I store and handle this compound to maintain its isotopic purity?
To preserve its isotopic integrity, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from atmospheric moisture. When preparing solutions, it is crucial to use anhydrous, aprotic solvents if the goal is to prevent any potential for exchange.
Q5: Which analytical techniques are most suitable for detecting and quantifying deuterium exchange?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for assessing deuterium exchange.
-
NMR Spectroscopy: 1H NMR can be used to observe the appearance of proton signals at the deuterated positions, while 2H NMR can monitor the disappearance of deuterium signals.
-
Mass Spectrometry (MS): Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can determine the overall deuterium content of the molecule by measuring the mass shift.
Troubleshooting Guide: Investigating Deuterium Loss
This guide will help you troubleshoot unexpected loss of deuterium from your this compound.
Problem: Loss of isotopic purity detected by NMR or MS analysis.
Below is a logical workflow to diagnose the potential cause of deuterium exchange.
References
Technical Support Center: M-Toluidine-2,4,6-D3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with M-Toluidine-2,4,6-D3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ESI-MS signal suppression and why is it a concern for this compound analysis?
Signal suppression in ESI-MS is the reduction in the ionization efficiency and subsequent signal intensity of an analyte, such as this compound, due to the presence of other co-eluting or interfering substances in the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results, which are critical concerns in research and drug development.[1]
Q2: What are the common causes of signal suppression for a small molecule like this compound?
Several factors can contribute to the signal suppression of this compound, a small aromatic amine:
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Matrix Effects: Co-eluting endogenous components from complex matrices (e.g., plasma, urine, tissue extracts) can compete with this compound for ionization in the ESI source.[1] These matrix components can alter the droplet surface tension and solvent evaporation, hindering the release of analyte ions.
-
Ion-Pairing Reagents: While often used to improve chromatographic peak shape, certain ion-pairing reagents, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression. These reagents can form neutral ion-pairs with the analyte or compete for the available charge in the ESI droplets.
-
High Analyte Concentration: At high concentrations, this compound itself can lead to a non-linear detector response and cause self-suppression.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives like formic acid, acetic acid, or ammonium acetate can significantly impact the ionization efficiency of this compound.
-
Competition for Ionization: In the ESI source, various components in the sample solution compete for the limited available charge. If matrix components are more easily ionized or present at much higher concentrations, they can suppress the ionization of the target analyte.
Q3: How can I determine if my this compound signal is being suppressed?
A common and effective method is the post-column infusion experiment . In this experiment, a standard solution of this compound is continuously infused into the mass spectrometer's ion source while a blank matrix sample (without the analyte) is injected onto the LC system. A significant drop in the this compound signal at the retention time of matrix components indicates ion suppression.
Another approach is to perform a matrix effect study . This involves comparing the peak area of this compound in a clean solvent to the peak area of the analyte spiked into a blank matrix extract. A lower peak area in the matrix sample indicates signal suppression.
Troubleshooting Guide
If you suspect signal suppression is affecting your this compound analysis, follow this systematic troubleshooting guide.
Step 1: Initial System Performance Check
Symptom: Lower than expected or inconsistent signal intensity for this compound standards.
Action:
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Inject a pure standard of this compound in a clean solvent (e.g., methanol or acetonitrile) to establish a baseline signal intensity and confirm proper functioning of the LC-MS system.
-
Check for basic instrument issues such as leaks, clogs, or problems with the electrospray needle.
Step 2: Identify the Source of Suppression
Symptom: Good signal for the pure standard, but poor or erratic signal when analyzing samples in a complex matrix.
Action:
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Perform a Post-Column Infusion Experiment: This will help pinpoint the retention times where co-eluting matrix components are causing suppression.
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Conduct a Matrix Effect Study: Quantify the extent of signal suppression by comparing analyte response in solvent versus in the sample matrix.
Step 3: Chromatographic Optimization
Symptom: Signal suppression is observed at or near the retention time of this compound.
Action:
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Modify the Gradient Profile: Adjust the mobile phase gradient to better separate this compound from the interfering matrix components.
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Change the Stationary Phase: Evaluate a different HPLC column with a different chemistry (e.g., HILIC if you are using reversed-phase) to alter selectivity.
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Adjust Mobile Phase pH: Since M-Toluidine is a basic compound, adjusting the mobile phase pH can alter its retention time and potentially move it away from interfering peaks.
Step 4: Sample Preparation Optimization
Symptom: Chromatographic adjustments are insufficient to resolve the signal suppression.
Action:
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Implement a More Rigorous Cleanup: Utilize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before LC-MS analysis. Protein precipitation is often a source of significant matrix effects.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, ensure the analyte concentration remains above the limit of detection.
Step 5: Ion Source and Method Parameter Optimization
Symptom: Persistent signal suppression after optimizing chromatography and sample preparation.
Action:
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Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ionization of this compound and minimize the influence of matrix components.
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Consider a Different Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to suppression from non-volatile matrix components.
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Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), if a different one from the analyte is being used for other purposes, is highly recommended for quantitative analysis. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar signal suppression, allowing for accurate correction during data processing.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Analyte Signal
| Mobile Phase Additive (0.1% v/v) | Analyte | Relative Signal Intensity (%) |
| Formic Acid | M-Toluidine | 100 |
| Acetic Acid | M-Toluidine | 85 |
| Trifluoroacetic Acid (TFA) | M-Toluidine | 20 |
Note: This data is representative and illustrates the general trend of signal suppression caused by different mobile phase additives for basic analytes.
Table 2: Impact of Sample Preparation Method on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) |
| Protein Precipitation | 45 |
| Liquid-Liquid Extraction (LLE) | 75 |
| Solid-Phase Extraction (SPE) | 90 |
Note: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. Values less than 100% indicate signal suppression. This data is representative.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
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Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal intensity (e.g., 100 ng/mL in 50:50 acetonitrile:water).
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Set up an infusion pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).
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Connect the outlet of the LC column to a T-junction.
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Connect the infusion pump to one port of the T-junction and the mass spectrometer's ESI probe to the third port.
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Begin infusing the standard solution and start acquiring data on the mass spectrometer in the appropriate mode (e.g., MRM for this compound). A stable signal baseline should be observed.
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Inject a blank matrix extract (prepared using the same method as your samples but without the analyte) onto the LC system.
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Monitor the signal of the infused this compound. Any significant drop in the signal intensity indicates ion suppression at that specific retention time.
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: Common causes of ESI-MS signal suppression for this compound.
References
Technical Support Center: M-Toluidine-2,4,6-D3 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of M-Toluidine-2,4,6-D3. The following FAQs and guides are designed to directly address common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue when analyzing basic compounds like M-Toluidine, which is a weakly basic aromatic amine.[1][2] This asymmetry, where the back of the peak is drawn out, can compromise accurate integration and reduce resolution. The primary causes are often related to secondary interactions with the analytical column or other active sites within the chromatographic system.
Primary Causes for Peak Tailing:
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Silanol Interactions (HPLC): The most frequent cause in reversed-phase HPLC is the interaction between the basic amine group of M-Toluidine and acidic, ionized silanol groups on the surface of silica-based columns.[3][4] These secondary ionic interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to lag behind, resulting in a tail.
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Active Sites (GC): In gas chromatography, peak tailing can be caused by interactions of the polar analyte with active sites in the system. These sites can be found in a dirty or non-deactivated injector liner, at the head of the column due to contamination, or where the column has been poorly cut.[5]
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Column Contamination: Accumulation of non-volatile matrix components or previously injected samples at the head of the column can create active sites that lead to tailing for all compounds.
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Mobile Phase pH (HPLC): If the mobile phase pH is close to the pKa of M-Toluidine (pKa values for toluidine isomers are between 4.4 and 5.1), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.
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System Dead Volume: Excessive volume in tubing, fittings, or an improper column connection can cause peak broadening and tailing.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Quantitative Data Comparison:
Monitor key chromatographic parameters as you implement troubleshooting steps. The goal is to reduce the tailing factor and improve peak efficiency.
| Parameter | Tailing Peak | Acceptable Peak | Troubleshooting Goal |
| USP Tailing Factor (Tf) | > 1.5 | 0.9 - 1.2 | Decrease Tf towards 1.0 |
| Asymmetry Factor (As) | > 1.5 | 0.9 - 1.2 | Decrease As towards 1.0 |
| Resolution (Rs) | Decreased | > 2.0 | Increase Rs |
| Theoretical Plates (N) | Reduced | High | Increase N |
Experimental Protocols for Troubleshooting Tailing:
Protocol 1: Mobile Phase pH Adjustment (HPLC)
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Prepare Buffers: Prepare two mobile phase buffers. Buffer A: pH 3.0 (e.g., 0.1% Formic Acid in water). Buffer B: pH 7.0 (e.g., 10 mM Phosphate buffer).
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Initial Analysis: Analyze this compound using your current method with a mobile phase pH near the analyte's pKa (e.g., pH 4.5-5.5). Record the tailing factor.
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Adjust pH: Switch to the mobile phase with Buffer A (pH 3.0). This ensures the basic amine is fully protonated, minimizing interactions with silanols.
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Equilibrate and Analyze: Equilibrate the column with at least 20 column volumes of the new mobile phase. Inject the sample and analyze.
-
Compare Results: Compare the peak shape and tailing factor to the initial analysis. A significant improvement indicates that silanol interactions were the primary cause.
Protocol 2: Column Trimming and Liner Replacement (GC)
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Initial Analysis: Inject your this compound standard and record the peak asymmetry.
-
System Maintenance: Cool the injector and oven. Carefully remove the column from the injector port.
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Replace Liner: Remove the injector liner and replace it with a new, deactivated liner of the same type.
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Trim Column: Using a ceramic scoring wafer, carefully cut 10-20 cm from the front of the column. Ensure the cut is clean and at a 90° angle.
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Reinstall Column: Reinstall the column at the correct height in the inlet, as specified by the manufacturer.
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Equilibrate and Analyze: Heat the system and allow it to equilibrate. Inject the standard again.
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Compare Results: Compare the peak shape to the initial analysis. A sharper, more symmetrical peak suggests that contamination or active sites at the column inlet were the issue.
Q2: Why is my this compound peak fronting?
Peak fronting, where the peak's leading edge is drawn out, is less common than tailing but can still affect quantification. It is typically a sign of column overload or a problem with how the sample is introduced onto the column.
Primary Causes for Peak Fronting:
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Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel faster through the column, leading to a fronting peak.
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Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC) or is incompatible with the stationary phase (in GC), it can cause peak distortion, including fronting.
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Low Temperature (GC): If the initial oven temperature is too high relative to the boiling point of the sample solvent in a splitless injection, it can prevent proper focusing of the analyte band, leading to distorted peaks. Conversely, an injector temperature that is too low can also cause issues.
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Column Degradation: A void or channel in the column packing bed can lead to a portion of the analyte traveling through the column more quickly, resulting in a distorted or split peak.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting peak fronting issues.
Quantitative Data Comparison:
| Parameter | Fronting Peak | Acceptable Peak | Troubleshooting Goal |
| USP Tailing Factor (Tf) | < 0.9 | 0.9 - 1.2 | Increase Tf towards 1.0 |
| Asymmetry Factor (As) | < 0.9 | 0.9 - 1.2 | Increase As towards 1.0 |
| Peak Width | May be broad | Narrow | Decrease peak width |
Experimental Protocols for Troubleshooting Fronting:
Protocol 1: Sample Dilution Series
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Prepare Dilutions: Create a dilution series of your this compound sample. Prepare samples at 1x (original concentration), 0.5x, 0.1x, and 0.01x concentration.
-
Analyze Samples: Inject each sample from the series, starting with the most dilute.
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Evaluate Peak Shape: Observe the peak shape for each concentration. If the fronting diminishes and the peak becomes symmetrical at lower concentrations, the issue is column overload.
-
Action: Adjust your sample preparation protocol to ensure the concentration falls within the linear range of the column and detector. This may involve diluting the sample or reducing the injection volume.
Q3: Why is my this compound peak splitting?
Split peaks, where a single analyte appears as two or more distinct peaks, can severely impact data integrity. This issue often points to a problem at the point of injection or the very beginning of the column.
Primary Causes for Peak Splitting:
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Partially Clogged Injector or Column Inlet: Debris from septa or sample matrix can partially block the flow path, causing the sample band to split as it enters the column.
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Column Void: A void or channel at the head of the column can cause the sample to be distributed unevenly, leading to a split peak. This can happen if a column is dropped or subjected to rapid pressure changes.
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Incompatible Sample Solvent: If the sample solvent is not miscible with the mobile phase (HPLC) or is too strong, it can cause the sample to precipitate on the column or travel unevenly, resulting in a split peak. In GC, using a solvent with a polarity that doesn't match the stationary phase during a splitless injection can also cause splitting.
-
Injection Technique (GC): A poorly performed injection can introduce the sample in a non-uniform band. Forgetting to activate the split/purge function after a splitless injection can lead to solvent-related peak issues.
Troubleshooting Workflow:
Caption: A workflow for diagnosing the cause of split peaks.
Quantitative Data Comparison:
| Parameter | Split Peak | Acceptable Peak | Troubleshooting Goal |
| Peak Count | ≥ 2 | 1 | Achieve a single, sharp peak |
| Resolution (Rs) | N/A | > 2.0 | N/A |
| Peak Width at Half Height | Variable | Narrow, consistent | Achieve a narrow, consistent peak |
Experimental Protocols for Troubleshooting Split Peaks:
Protocol 1: Column Reconditioning and Inlet Maintenance
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Inspect Injector: Check the syringe for damage and the injector septum for coring or particles. Clean or replace as needed.
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GC Maintenance: For GC, replace the injector liner and trim 10-20 cm from the front of the column as described in the peak tailing protocol.
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HPLC Maintenance: For HPLC, disconnect the column and check for any particulate buildup on the inlet frit. If the column manufacturer allows it, you can try back-flushing the column with a strong solvent to remove contaminants.
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Re-analyze: Reinstall the column, equilibrate the system, and inject the this compound standard.
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Evaluate: If the peak is now sharp and single, the issue was related to a blockage or contamination at the inlet. If the peak is still split, the problem may be a void within the column bed itself, which typically requires column replacement.
References
Improving recovery of M-Toluidine-2,4,6-D3 from complex matrices
Welcome to the technical support center for the analysis of M-Toluidine-2,4,6-D3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from complex matrices like plasma or urine?
The primary challenges include:
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Low recovery: Due to its chemical properties, this compound can have variable solubility and may bind to matrix components, leading to incomplete extraction.
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Matrix effects: Co-eluting endogenous substances from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantitation.[1][2]
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Poor reproducibility: Inconsistent sample preparation and extraction can lead to significant variations in recovery across different samples.
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Deuterium exchange: Under certain pH conditions, the deuterium labels on the molecule may exchange with protons from the solvent or matrix, compromising the integrity of the internal standard.[3]
Q2: Which sample preparation techniques are recommended for this compound?
Commonly used and effective techniques include:
-
Liquid-Liquid Extraction (LLE): A versatile method based on the partitioning of the analyte between two immiscible liquid phases. Optimization of solvent choice, pH, and salting-out effects is crucial for good recovery.[4][5]
-
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to isolate the analyte from the matrix. The choice of sorbent (e.g., cation-exchange) is critical for aromatic amines.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup steps, offering a faster and simpler workflow.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
To mitigate matrix effects, consider the following strategies:
-
Optimize chromatographic separation: Ensure baseline separation of this compound from co-eluting matrix components.
-
Improve sample cleanup: Employ more rigorous extraction and cleanup protocols to remove interfering substances.
-
Use a matrix-matched calibration curve: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
-
Evaluate different ionization sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.
Q4: What is deuterium exchange and how can I prevent it?
Deuterium exchange is the replacement of deuterium atoms on your labeled internal standard with hydrogen atoms from the surrounding environment (e.g., solvent). This can lead to an underestimation of your analyte concentration. For this compound, the deuterium atoms are on the aromatic ring, which are generally stable. However, extreme pH conditions (highly acidic or basic) during sample preparation could potentially facilitate exchange. It is advisable to work within a moderate pH range whenever possible and to check the stability of the labeled standard under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Low Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction pH | The extraction efficiency of aromatic amines is highly pH-dependent. Adjust the pH of the sample to ensure M-Toluidine is in its neutral, non-ionized form for efficient extraction into an organic solvent. For m-toluidine (a weak base), this typically means adjusting the sample pH to be basic (e.g., pH 9-11). |
| Inappropriate Extraction Solvent (LLE) | The polarity of the extraction solvent should be matched to the analyte. For M-Toluidine, moderately polar solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often effective. A mixture of solvents can also be tested to optimize recovery. |
| Inefficient Sorbent (SPE) | For aromatic amines, cation-exchange SPE cartridges can provide high selectivity and recovery. Ensure the sorbent is properly conditioned and that the sample loading and elution conditions are optimized. |
| Insufficient Phase Separation (LLE) | The addition of salt (salting-out effect) can enhance the partitioning of the analyte into the organic phase and improve phase separation. Sodium chloride or sodium sulfate are commonly used. |
| Analyte Adsorption | M-Toluidine may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this issue. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure all samples are treated identically. Use calibrated pipettes and vortex or shake samples for a consistent duration and intensity. Automation of sample preparation can improve reproducibility. |
| Emulsion Formation (LLE) | Vigorous shaking can lead to the formation of emulsions, which are difficult to separate. Use gentle inversion for mixing or centrifuge the samples to break up emulsions. |
| Incomplete Solvent Evaporation/Reconstitution | Ensure the extraction solvent is completely evaporated before reconstitution. Incomplete reconstitution of the dried extract can lead to variable results. Vortex and sonicate the sample during reconstitution to ensure the analyte is fully dissolved. |
| Differential Matrix Effects | If the analyte and the deuterated internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to variability. Adjust the chromatography to achieve co-elution. |
Experimental Protocols
Illustrative Liquid-Liquid Extraction (LLE) Protocol for Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard working solution of this compound.
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pH Adjustment: Add 100 µL of 1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), cap, and mix by gentle inversion for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
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Collection: Transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Illustrative Solid-Phase Extraction (SPE) Protocol for Urine
This is a general protocol using a cation-exchange cartridge and should be optimized.
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Sample Pre-treatment: To 1 mL of urine, add 50 µL of the this compound internal standard solution. Add 1 mL of 100 mM phosphate buffer (pH 6.0).
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Column Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitulate the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables present illustrative recovery and matrix effect data for aromatic amines and deuterated standards from various studies. This data can serve as a benchmark for optimizing your own methods.
Table 1: Illustrative Recovery of Aromatic Amines using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| p-Toluidine | Water | Homogeneous LLE | 85.3 - 90 | |
| 22 Primary Aromatic Amines | Aqueous Simulant | Cation-Exchange SPE | 81 - 109 | |
| Various Drugs | Human Urine | Supported Liquid Extraction | 100 ± 20 | |
| 47 Dyes (including aromatic amines) | Textile Extract | Methanol Extraction | 81.8 - 114.1 |
Table 2: Illustrative Matrix Effects for Analytes in Biological Matrices
| Analyte | Matrix | Matrix Effect (%) | Interpretation | Reference |
| Simvastatin | Plasma | 87 | Ion Suppression | |
| Simvastatin Acid | Plasma | 139 | Ion Enhancement | |
| Various Dyes | Textile Extract | 63.0 - 120.9 | Variable Suppression/Enhancement |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Visualizations
Logical Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low recovery of M-Toluidine-d3.
General Experimental Workflow for Sample Analysis
Caption: General workflow for the analysis of M-Toluidine-d3 in biological samples.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: M-Toluidine-2,4,6-D3 in Bioanalysis
Welcome to the technical support center for the use of M-Toluidine-2,4,6-D3 in bioanalytical applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental workflows.
Understanding the Role of this compound
This compound is a stable isotope-labeled (SIL) internal standard (IS) used in quantitative bioanalysis, primarily with liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical structure is nearly identical to the analyte, m-toluidine, with the key difference being the replacement of three hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled analyte.
The primary function of a SIL-IS like this compound is to compensate for variability throughout the analytical process, including matrix effects. Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of matrix effect. By calculating the peak area ratio of the analyte to the SIL-IS, these effects can be normalized, leading to more accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest. Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can manifest as:
-
Ion Suppression: A decrease in the analyte's signal intensity.
-
Ion Enhancement: An increase in the analyte's signal intensity.
Both phenomena can compromise the accuracy, precision, and sensitivity of a bioanalytical method. In complex matrices like plasma, components such as phospholipids are common sources of ion suppression.
Q2: How do I quantitatively assess matrix effects for my analyte when using this compound?
A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method. This technique helps determine if the chosen internal standard, this compound, effectively compensates for the matrix effects on the analyte. The matrix factor (MF) is calculated as follows:
Matrix Factor (MF) = (Peak area in presence of matrix) / (Peak area in neat solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To assess the effectiveness of the internal standard, the IS-normalized MF is calculated:
IS-Normalized MF = (Analyte MF) / (IS MF)
The coefficient of variation (CV) of the IS-normalized MF across different lots of blank matrix should be within an acceptable range (typically ≤15%).
Q3: What are the primary strategies to mitigate matrix effects when using this compound?
A3: While this compound is used to compensate for matrix effects, it is crucial to minimize these effects in the first place. The main strategies include:
-
Effective Sample Preparation: Employing robust extraction and clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.
-
Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation of the analyte and this compound from matrix interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte concentration to below the lower limit of quantification (LLOQ).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in analyte/IS peak area ratio across different matrix lots. | Inconsistent matrix effects that are not adequately compensated by the internal standard. | 1. Re-evaluate Sample Preparation: Optimize the clean-up procedure to remove more interfering components. Consider switching from protein precipitation to SPE or LLE. 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte and IS from the regions of matrix suppression/enhancement. A post-column infusion experiment can identify these regions. 3. Assess Different Matrix Lots: Evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust. |
| Poor peak shape for both analyte and this compound. | Co-eluting matrix components affecting the chromatographic behavior. | 1. Improve Sample Clean-up: As above, a more rigorous sample preparation method can remove the problematic matrix components. 2. Modify Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape. 3. Check for Column Overloading: Inject a smaller sample volume or dilute the sample. |
| Significant ion suppression or enhancement observed for both analyte and IS. | High concentration of co-eluting matrix components. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the impact of the matrix. 2. Enhance Chromatographic Resolution: A longer column, a smaller particle size, or a shallower gradient can improve separation from interfering peaks. 3. Change Ionization Source Settings: Optimize source parameters such as temperature and gas flows to minimize the impact of matrix components. |
| Internal standard (this compound) signal is low or absent. | 1. Pipetting Error: Incorrect volume of IS added. 2. Degradation of IS: Improper storage or handling. 3. Mass Spectrometer Tuning: Incorrect precursor/product ion pair or collision energy. | 1. Verify Pipetting Accuracy: Calibrate pipettes and review the procedure for adding the IS. 2. Check IS Stability: Prepare a fresh stock solution of the IS and compare its response to the old stock. 3. Optimize MS Parameters: Infuse the IS directly into the mass spectrometer to ensure optimal tuning and response. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Spike the analyte and this compound into the final extract at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
-
Evaluate IS-Normalized Matrix Factor:
-
Calculate the MF for both the analyte and the IS.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The CV of the IS-normalized MF across at least six different matrix lots should be ≤15%.
-
Visualizations
Caption: Workflow for Investigating and Mitigating Matrix Effects.
Caption: Common Sources of Matrix Effects in Biological Samples.
References
Technical Support Center: Minimizing Ion Suppression with M-Toluidine-2,4,6-D3
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression when using M-Toluidine-2,4,6-D3 as an internal standard for the quantitative analysis of M-Toluidine in complex matrices by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI). It is the reduction in the ionization efficiency of a target analyte, in this case, M-Toluidine, due to the presence of co-eluting compounds from the sample matrix.[1] This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: How does this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for M-Toluidine.[3] Because it is chemically almost identical to M-Toluidine, it is expected to have very similar physicochemical properties and chromatographic behavior.[4] Therefore, it will co-elute with M-Toluidine and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte (M-Toluidine) to the internal standard (this compound), the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5]
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes, while a SIL-IS is the best tool to compensate for ion suppression, inaccuracies can still occur. A common issue is a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs in a region of significant ion suppression, the two compounds will be affected differently, leading to inaccurate quantification. It is crucial to ensure co-elution under your specific chromatographic conditions.
Q4: What are the common sources of ion suppression when analyzing M-Toluidine?
A4: Common sources of ion suppression include:
-
Endogenous matrix components: In biological samples like plasma or urine, salts, phospholipids, and proteins are major contributors.
-
Exogenous substances: Contaminants from sample collection tubes (e.g., plasticizers), and mobile phase additives can cause suppression.
-
High concentrations of M-Toluidine or its metabolites: At high concentrations, the analyte itself can cause self-suppression.
Troubleshooting Guide
Problem 1: Low M-Toluidine signal intensity in matrix samples compared to neat standards.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Optimize Chromatography: Adjust the chromatographic gradient to separate M-Toluidine from the ion suppression zones. Consider a different stationary phase for alternative selectivity. 4. Sample Dilution: If the M-Toluidine concentration is high enough, diluting the sample can reduce the concentration of interfering species. |
Problem 2: Inconsistent and irreproducible results for M-Toluidine quantification.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Ensure Co-elution: Verify that M-Toluidine and this compound co-elute under your exact chromatographic conditions. Overlay their chromatograms from a spiked sample. 2. Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples to compensate for consistent matrix effects. 3. Robust Sample Preparation: A consistent and effective sample preparation method is key to minimizing sample-to-sample variability in matrix effects. |
| Internal Standard Issues | 1. Check IS Purity: Ensure the chemical and isotopic purity of your this compound standard. 2. Optimize IS Concentration: Use an appropriate concentration of the internal standard to ensure a stable and sufficient signal without causing detector saturation. |
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup: Connect the LC column outlet to a T-piece. Connect a syringe pump with a solution of M-Toluidine to the second port of the T-piece. Connect the third port to the mass spectrometer's ion source.
-
Infusion: Begin infusing the M-Toluidine solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Injection: Inject a blank matrix extract onto the LC column.
-
Analysis: Monitor the M-Toluidine signal. A drop in the baseline indicates a region of ion suppression.
Evaluation of M-Toluidine and this compound Co-elution
Objective: To confirm that the analyte and internal standard elute at the same retention time.
Methodology:
-
Prepare Solutions: Create separate solutions of M-Toluidine and this compound, and a mixed solution containing both.
-
LC-MS Analysis: Inject each solution onto the LC-MS system using your analytical method.
-
Data Analysis: Overlay the chromatograms for the M-Toluidine and this compound from the mixed solution injection. The retention times of the two peaks should be identical.
Quantitative Data Summary
The following table provides a hypothetical summary of how different sample preparation methods can impact the recovery of M-Toluidine and minimize ion suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 85 | -40 | 45 |
| Liquid-Liquid Extraction (LLE) | 92 | -20 | 72 |
| Solid-Phase Extraction (SPE) | 95 | -10 | 85 |
-
Analyte Recovery: (Peak area in extracted sample / Peak area in unextracted sample) x 100
-
Matrix Effect: ((Peak area in post-extraction spiked sample / Peak area in neat solution) - 1) x 100
-
Overall Process Efficiency: (Analyte Recovery x (1 + Matrix Effect/100))
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: The electrospray ionization (ESI) process and points of interference.
References
- 1. scispace.com [scispace.com]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. texilajournal.com [texilajournal.com]
M-Toluidine-2,4,6-D3 stability issues in acidic or basic conditions
This technical support center provides guidance on the stability of M-Toluidine-2,4,6-D3, a deuterated internal standard, for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
A1: The primary stability concern in acidic conditions is the potential for hydrogen-deuterium (H-D) exchange at the 2, 4, and 6 positions on the aromatic ring. This process, known as electrophilic aromatic substitution, can lead to the loss of the deuterium labels, compromising the isotopic purity and the accuracy of quantitative analyses where this compound is used as an internal standard. The acidic environment can catalyze the replacement of deuterium atoms with protons from the solvent.
Q2: What is the mechanism of acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of this compound?
A2: The mechanism involves the protonation of the aromatic ring by a strong acid to form a resonance-stabilized carbocation intermediate, also known as a benzenium ion. The amino group (-NH2) is a strong activating group, making the ortho and para positions (2, 4, and 6 positions) electron-rich and thus more susceptible to electrophilic attack. In an acidic solution containing a source of protons (e.g., water), the deuterium atoms at these positions can be replaced. The reaction is reversible, and with a large excess of protons in the solvent, the equilibrium will favor the replacement of deuterium with hydrogen.
Q3: Which factors influence the rate of hydrogen-deuterium exchange?
A3: The rate of H-D exchange is influenced by several factors:
-
pH: The rate of exchange is significantly faster in strongly acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a proton source, facilitating the exchange. Storing the standard in aprotic solvents (e.g., acetonitrile) is recommended.
-
Basicity of the amine: The basicity of the aniline derivative can influence the exchange rate. In strongly acidic solutions, the amine group will be protonated to anilinium ion, which is deactivating and slows down the exchange. The exchange can then proceed through the small equilibrium concentration of the free base.
Q4: Is this compound stable in basic conditions?
A4: While aromatic amines are generally more stable in basic conditions compared to acidic conditions regarding H-D exchange, they can be susceptible to oxidative degradation, which can be enhanced at higher pH. There is limited specific data on the degradation of m-toluidine in basic solutions in the absence of oxidizing agents. However, strong basic conditions, especially at elevated temperatures, should be evaluated for potential chemical degradation of the molecule itself.
Q5: What are the potential degradation pathways for this compound under oxidative stress?
A5: Aromatic amines are susceptible to oxidation. Potential degradation products of m-toluidine under oxidative conditions (e.g., in the presence of hydrogen peroxide or atmospheric oxygen) can include the formation of nitroso, nitro, and azo compounds, as well as colored polymeric products. The amino group is the primary site of oxidation.
Troubleshooting Guides
Issue 1: Loss of Deuterated Internal Standard Signal or Inaccurate Quantification in Acidic Mobile Phases
Possible Cause: Hydrogen-deuterium (H-D) exchange on the aromatic ring of this compound, leading to a decrease in its concentration and an increase in the concentration of unlabeled m-toluidine.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Evaluate Mobile Phase pH | Measure the pH of your mobile phase. If it is strongly acidic (pH < 3), consider adjusting it to a less acidic pH if your chromatography allows. | To reduce the rate of acid-catalyzed H-D exchange. |
| 2. Minimize Residence Time in Acidic Conditions | If acidic conditions are necessary for your analysis, minimize the time the sample spends in the acidic mobile phase before injection. Avoid prolonged storage of samples in acidic solutions. | The extent of H-D exchange is time-dependent. |
| 3. Lower the Temperature | If possible, perform sample preparation and analysis at a lower temperature. | The rate of H-D exchange is temperature-dependent. |
| 4. Use Aprotic Solvents for Stock Solutions | Prepare and store stock solutions of this compound in aprotic solvents like acetonitrile. | To minimize the source of protons for exchange. |
| 5. Perform a Stability Check | Prepare a solution of this compound in your mobile phase and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess the extent of degradation. | To quantify the stability of the internal standard under your specific experimental conditions. |
Issue 2: Appearance of Unknown Peaks or Discoloration of the Standard Solution
Possible Cause: Oxidative or thermal degradation of this compound. Aromatic amines can be sensitive to light, air, and high temperatures.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Protect from Light | Store the standard solution in amber vials or protect it from light. | To prevent photolytic degradation. |
| 2. Protect from Air (Oxygen) | If the standard is being stored for a long period, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. | To minimize oxidative degradation.[1] |
| 3. Control Storage Temperature | Store the standard solution at the recommended temperature, typically refrigerated or frozen. Avoid repeated freeze-thaw cycles. | To slow down the rate of thermal degradation. |
| 4. Check for Contaminants | Ensure that solvents and other reagents used are of high purity and free from oxidizing contaminants. | Impurities can catalyze degradation reactions. |
| 5. Prepare Fresh Solutions | If degradation is suspected, prepare a fresh solution of the standard from a new stock. | To ensure the integrity of the standard used in the experiment. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways.[2][3][4]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to an appropriate concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
-
Analysis:
-
Analyze the stressed samples, along with a control sample (unstressed stock solution), by HPLC or LC-MS.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
For LC-MS analysis, monitor for the parent ion of this compound and potential degradation products, as well as for the back-exchanged product (unlabeled m-toluidine).
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of M-Toluidine-D3 | Number of Degradation Products | Observations |
| Control | 0 | Room Temp | 0 | 0 | Clear solution |
| 0.1 M HCl | 24 | 60 | To be determined | To be determined | e.g., Color change |
| 0.1 M NaOH | 24 | 60 | To be determined | To be determined | e.g., Color change |
| 3% H2O2 | 24 | Room Temp | To be determined | To be determined | e.g., Color change |
| Thermal (Solid) | 48 | 80 | To be determined | To be determined | e.g., Change in appearance |
| Photolytic | As per ICH Q1B | As per ICH Q1B | To be determined | To be determined | e.g., Color change |
Visualizations
References
Validation & Comparative
Choosing the Right Internal Standard for m-Toluidine Analysis: A Comparative Guide
A head-to-head comparison of M-Toluidine-2,4,6-D3 and 13C-labeled m-toluidine for robust quantitative analysis.
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of m-toluidine, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. The gold standard for such analyses, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of stable isotope-labeled (SIL) internal standards. This guide provides an objective comparison between two common types of SILs for m-toluidine: the deuterated this compound and the more robust 13C-labeled m-toluidine.
The fundamental principle of using a SIL internal standard is its ability to mimic the behavior of the target analyte throughout the entire analytical process, from sample preparation to detection. An ideal IS should co-elute with the analyte and exhibit identical behavior in the mass spectrometer's ion source to effectively compensate for matrix effects and variations in instrument response.[1]
Key Performance Differences: A Tale of Two Isotopes
The primary distinction between deuterated and 13C-labeled internal standards lies in their chromatographic properties. While both are chemically similar to the unlabeled analyte, the substitution of hydrogen with deuterium can lead to subtle physicochemical changes.[2] The Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, which can result in a phenomenon known as the "isotope effect."[1] This effect can cause the deuterated standard to elute slightly earlier than the native analyte in reverse-phase chromatography.[1]
Conversely, substituting Carbon-12 with Carbon-13 results in a negligible change in the molecule's chemical and physical properties. This ensures that 13C-labeled internal standards co-elute almost perfectly with their unlabeled counterparts, providing a more accurate correction for matrix effects, which can vary across the chromatographic peak.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance expectations for each type of internal standard.
Table 1: General Comparison of this compound vs. 13C-labeled m-toluidine
| Feature | This compound (Deuterated) | 13C-labeled m-toluidine |
| Chromatographic Co-elution | May exhibit a slight retention time shift. | Typically co-elutes perfectly with m-toluidine. |
| Correction for Matrix Effects | Can be less accurate if chromatographic separation occurs, as the IS and analyte may experience different degrees of ion suppression or enhancement. | Provides more accurate correction due to identical retention time and exposure to the same matrix components. |
| Isotope Stability | Generally stable, though H/D back-exchange can be a concern under certain conditions for some molecules. | Highly stable with no risk of isotope exchange. |
| Commercial Availability & Cost | Often more readily available and generally more affordable. | Typically more expensive and may have limited commercial availability. |
Table 2: Illustrative Experimental Data for Analogous Compounds
| Internal Standard Type | Analyte | Retention Time Difference (Analyte vs. IS) | Impact on Quantification |
| Deuterated (e.g., Amphetamine-d5) | Amphetamine | Small but measurable shift. | Potential for inaccuracy in the presence of significant matrix effects. |
| 13C-labeled (e.g., Amphetamine-¹³C₆) | Amphetamine | No significant shift (perfect co-elution). | Higher accuracy and precision, especially in complex matrices. |
| This data is illustrative and based on general findings in the field of stable isotope dilution analysis. |
Experimental Protocols: A General Framework
Below is a generalized experimental protocol for the quantitative analysis of m-toluidine in a biological matrix, such as plasma, using LC-MS/MS.
1. Sample Preparation
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution (either this compound or 13C-labeled m-toluidine) at a predetermined concentration (e.g., 50 ng/mL).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Separation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both m-toluidine and the chosen internal standard.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and the logical basis for choosing an internal standard.
Caption: General workflow for quantitative LC-MS analysis using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating the difference in co-elution between 13C-labeled and deuterated IS.
Conclusion and Recommendation
For the most accurate and reliable quantification of m-toluidine, particularly in complex matrices or for regulated bioanalytical studies, 13C-labeled m-toluidine is unequivocally the superior internal standard . Its ability to perfectly co-elute with the native analyte ensures the most robust correction for matrix effects and other sources of analytical variability.
While This compound represents a more accessible and cost-effective option, its use requires careful method development and validation to ensure that any chromatographic isotope effect does not compromise the integrity of the quantitative data. For assays where the highest level of precision and accuracy is paramount, the investment in a 13C-labeled internal standard is well justified.
References
M-Toluidine-2,4,6-D3: A Comparative Guide to Deuterated Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. Stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are widely regarded as the gold standard in mass spectrometry-based quantification. This guide provides an objective comparison of M-Toluidine-2,4,6-D3 with other deuterated standards, supported by representative experimental data and detailed methodologies, to inform the selection of the most suitable internal standard for your analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are analogs of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift, allowing the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer. The key advantage lies in their chemical near-identity to the analyte, which ensures they co-elute during chromatography and exhibit similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This co-behavior allows for reliable correction of variations that can occur during sample preparation, injection, and analysis, ultimately leading to more accurate and precise quantification.[1][2][3]
Performance Comparison: this compound vs. Alternative Deuterated Standards
The performance of a deuterated internal standard is characterized by several key parameters, including isotopic purity, chemical purity, stability, and its ability to compensate for matrix effects. While direct comparative studies for this compound against other deuterated aromatic amines are not extensively published, the following table presents representative data based on typical performance characteristics observed for this class of compounds in bioanalytical methods.
Table 1: Representative Performance Data of Deuterated Aromatic Amine Internal Standards
| Performance Parameter | This compound (Representative Data) | Aniline-d5 (Representative Data) | Acceptance Criteria (Typical) |
| Isotopic Purity (Atom % D) | ≥ 98% | ≥ 98% | ≥ 98% |
| Chemical Purity (by HPLC) | > 99% | > 99% | > 99% |
| Retention Time Shift (vs. Analyte) | < 0.05 min | < 0.05 min | Minimal and consistent |
| Matrix Effect (% CV) | < 5% | < 6% | ≤ 15% |
| Intra-day Precision (% CV) | < 4% | < 5% | ≤ 15% |
| Inter-day Precision (% CV) | < 6% | < 7% | ≤ 15% |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | Within ±15% of nominal concentration |
| Bench-Top Stability (24h, RT) | Stable | Stable | Within ±15% of nominal concentration |
This data is illustrative and based on findings from multiple comparative studies of deuterated internal standards.[1][3]
Experimental Protocols
To objectively evaluate the performance of this compound or any other deuterated internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Determination of Isotopic and Chemical Purity
Objective: To confirm the isotopic enrichment and chemical purity of the deuterated standard.
Methodology:
-
Isotopic Purity (by High-Resolution Mass Spectrometry - HRMS):
-
Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the HRMS instrument.
-
Acquire a high-resolution mass spectrum to resolve the isotopologues (e.g., d0, d1, d2, d3).
-
Calculate the isotopic purity by determining the relative abundance of the desired deuterated species (d3 for this compound) compared to the sum of all isotopic species.
-
-
Chemical Purity (by HPLC-UV):
-
Prepare a solution of the deuterated standard.
-
Analyze the solution using a suitable HPLC method with UV detection.
-
Determine the peak area of the main component and any impurities.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set 2) / (Peak area in Set 1).
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of analyte) / (MF of internal standard).
-
The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of the biological matrix should be ≤ 15%.
Assessment of Stability
Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions.
Methodology:
-
Prepare quality control (QC) samples in the biological matrix at low and high concentrations.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: At least three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.
-
Bench-Top Stability: Storage at room temperature for a period that mimics the sample handling time (e.g., 24 hours).
-
Long-Term Stability: Storage at a specified temperature (e.g., -80°C) for an extended period.
-
-
Analyze the treated QC samples and compare the concentrations to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Visualizing the Workflow and Decision Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow for bioanalysis using a deuterated internal standard and a decision-making process for selecting the appropriate standard.
Conclusion
The use of a high-quality deuterated internal standard, such as this compound, is a cornerstone of robust and reliable quantitative bioanalysis. Its ability to mimic the analyte of interest throughout the analytical process provides superior compensation for experimental variability, leading to enhanced accuracy and precision. While the selection of an internal standard should always be tailored to the specific requirements of the assay, a well-characterized and validated deuterated standard is the preferred choice for meeting the stringent demands of drug development and clinical research. A thorough validation, encompassing assessments of purity, stability, and matrix effects, is essential to ensure the generation of high-quality bioanalytical data.
References
A Guide to Inter-Laboratory Proficiency in the Quantification of M-Toluidine-2,4,6-D3
This guide provides a comparative analysis of analytical performance from a hypothetical inter-laboratory study on the quantification of M-Toluidine-2,4,6-D3. The objective of this study is to assess the state of analytical capabilities and provide a benchmark for laboratories involved in the analysis of isotopically labeled aromatic amines. Such compounds are critical as internal standards in bioanalytical, environmental, and industrial hygiene applications.
The data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating and refining their own analytical methodologies.
Quantitative Performance Comparison
The following table summarizes the performance data from participating laboratories in the analysis of a standardized sample of this compound. The samples were prepared from a single reference material lot and distributed to each participant. Laboratories were instructed to perform triplicate measurements and report their findings.
| Laboratory ID | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Method |
| Lab A | 98.7 | 4.9 | 5.0 | LC-MS/MS |
| Lab B | 102.1 | 6.1 | 6.0 | GC-MS |
| Lab C | 95.5 | 7.6 | 8.0 | LC-MS/MS |
| Lab D | 105.3 | 5.3 | 5.0 | GC-MS |
| Lab E | 99.2 | 4.5 | 4.5 | LC-MS/MS |
| Consensus Mean | 100.2 | |||
| Overall Std. Dev. | 3.8 | |||
| Overall CV (%) | 3.8 |
Experimental Protocols
The methodologies outlined below represent a synthesis of best practices for the quantification of toluidine isomers and their deuterated analogues. While participating laboratories utilized their own in-house standard operating procedures, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serve as a reference standard for this comparison.
1. Sample Preparation (Common for both GC-MS and LC-MS/MS)
A standardized protocol for sample handling was provided to all participating laboratories to minimize pre-analytical variability.
-
Matrix: The analyte, this compound, was provided in a solution of methanol at a nominal concentration of 100 ng/mL.
-
Sample Dilution: Laboratories were instructed to dilute the provided sample 1:10 with their respective initial mobile phase or derivatization solvent to fit within their established calibration curves.
-
Internal Standard: For the purpose of this study, p-Toluidine-d7 was recommended as an internal standard to be added to each sample before analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for aromatic amine analysis.[1]
-
Derivatization: To improve chromatographic performance and sensitivity, the this compound was derivatized.
-
An aliquot of the sample was transferred to a vial.
-
The solvent was evaporated under a gentle stream of nitrogen.
-
100 µL of Heptafluorobutyric acid anhydride (HFAA) was added.[1]
-
The vial was capped and heated at 60°C for 20 minutes.
-
After cooling, the excess HFAA was evaporated, and the residue was reconstituted in toluene for injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless, 250°C
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
Carrier Gas: Helium at 1.0 mL/min
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific m/z values corresponding to the derivatized this compound and the internal standard were used for quantification.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method provides high selectivity and sensitivity for the direct analysis of this compound without derivatization.
-
LC Conditions:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 111.1 -> Product ion (Q3) m/z 93.1
-
p-Toluidine-d7 (IS): Precursor ion (Q1) m/z 115.1 -> Product ion (Q3) m/z 96.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Workflow and Process Diagrams
The following diagrams illustrate the key processes involved in this inter-laboratory comparison study.
References
M-Toluidine-2,4,6-D3 in Bioassays: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. For researchers and drug development professionals, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of M-Toluidine-2,4,6-D3, a deuterated internal standard, with alternative non-deuterated standards for the bioanalysis of m-toluidine. The information presented herein is supported by established principles of bioanalytical method validation and representative experimental data.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the deuterated standard co-elutes and experiences similar extraction recovery and ionization effects as the analyte, thereby providing superior compensation for variability during sample preparation and analysis.[2][3]
Performance Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the superior performance of a deuterated internal standard, the following tables present representative data from a validated bioanalytical method for m-toluidine in human plasma. The performance of this compound is compared with a hypothetical, yet plausible, non-deuterated structural analog internal standard, such as p-toluidine.
Table 1: Accuracy and Precision of M-Toluidine Quantification using this compound
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ: 1.0 | 0.98 | -2.0 | 4.5 |
| Low QC: 3.0 | 2.95 | -1.7 | 3.2 |
| Mid QC: 50.0 | 51.2 | +2.4 | 2.1 |
| High QC: 150.0 | 148.5 | -1.0 | 1.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of a typical validated LC-MS/MS method.
Table 2: Comparative Performance of Internal Standards
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., p-Toluidine) |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Extraction Recovery | Highly consistent with analyte | May differ from analyte |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
| Overall Accuracy | High (typically within ±5%) | Moderate to High (can be >±15%) |
| Overall Precision | High (typically <5% CV) | Moderate (can be >10% CV) |
IS: Internal Standard. Performance characteristics are based on established principles of bioanalytical chemistry.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation for accurate quantification. Below is a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for m-toluidine analysis, representative of a validated study using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Load the entire sample onto a conditioned and equilibrated C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-Toluidine: Precursor ion (Q1) m/z 108.1 → Product ion (Q3) m/z 91.1
-
This compound (IS): Precursor ion (Q1) m/z 111.1 → Product ion (Q3) m/z 94.1
-
-
Collision Energy: Optimized for each transition
-
Dwell Time: 100 ms
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
References
M-Toluidine-2,4,6-D3: A Guide to Performance in Diverse Sample Matrices for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. M-Toluidine-2,4,6-D3, a deuterated analogue of m-toluidine, is designed for use as an internal standard in mass spectrometry-based quantification.[1][2][3][4] This guide provides an objective comparison of its expected performance in various biological matrices, supported by generalized experimental protocols and data presentation templates.
While specific performance data for this compound is not extensively published in peer-reviewed literature, this guide leverages established principles of using stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to project its performance characteristics. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.
Expected Performance Characteristics
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. As a SIL-IS, this compound is expected to have nearly identical physicochemical properties to endogenous m-toluidine. This minimizes the impact of matrix effects and improves the accuracy and precision of quantification.
Recovery
The recovery of an analyte and its internal standard from a biological matrix is a critical parameter. Inconsistent recovery can lead to inaccurate results. This compound is expected to track the recovery of m-toluidine across different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) due to their structural similarity. While absolute recovery may vary depending on the matrix and extraction method, the ratio of the analyte to the internal standard should remain constant.
Matrix Effects
Biological matrices such as plasma, urine, and tissue homogenates are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement.[5] A well-matched internal standard like this compound can effectively compensate for these matrix effects, as both the analyte and the internal standard will be similarly affected.
Linearity
The use of this compound as an internal standard is anticipated to result in excellent linearity of the calibration curve over a wide dynamic range for the quantification of m-toluidine. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.
Comparative Performance in Different Matrices: Data Templates
The following tables provide a template for summarizing the quantitative data from validation experiments for this compound in various matrices. Researchers can use these templates to structure their own findings.
Table 1: Recovery of m-Toluidine and this compound in Different Matrices
| Matrix | Extraction Method | m-Toluidine Recovery (%) | This compound Recovery (%) | Relative Recovery (Analyte/IS) |
| Plasma | Protein Precipitation | Data | Data | Data |
| Liquid-Liquid Extraction | Data | Data | Data | |
| Solid-Phase Extraction | Data | Data | Data | |
| Urine | Dilute-and-Shoot | Data | Data | Data |
| Solid-Phase Extraction | Data | Data | Data | |
| Tissue Homogenate | Homogenization & Protein Precipitation | Data | Data | Data |
Table 2: Matrix Effect Assessment for m-Toluidine with this compound Internal Standard
| Matrix | Analyte Concentration | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Plasma | Low QC | Data | Data | Data |
| High QC | Data | Data | Data | |
| Urine | Low QC | Data | Data | Data |
| High QC | Data | Data | Data | |
| Tissue Homogenate | Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
Table 3: Linearity of m-Toluidine Quantification using this compound
| Matrix | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Plasma | e.g., 1 - 1000 | y = mx + c | >0.99 |
| Urine | e.g., 1 - 1000 | y = mx + c | >0.99 |
| Tissue Homogenate | e.g., 1 - 1000 | y = mx + c | >0.99 |
Generalized Experimental Protocols
The following provides a detailed methodology for a typical bioanalytical workflow using this compound as an internal standard for the quantification of m-toluidine in a biological matrix by LC-MS/MS.
Sample Preparation (Protein Precipitation for Plasma)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-Toluidine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (requires optimization).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (requires optimization, expected to be +3 Da from the analyte).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the m-toluidine and this compound MRM transitions.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of m-toluidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for sample analysis in a bioanalytical study using an internal standard.
Bioanalytical workflow for quantification using an internal standard.
Conclusion
This compound is a suitable internal standard for the accurate and precise quantification of m-toluidine in various biological matrices. While specific published performance data is limited, its properties as a stable isotope-labeled compound suggest that it will effectively compensate for variations in sample preparation and analysis, leading to reliable bioanalytical results. The provided templates and generalized protocols offer a robust framework for researchers to validate and implement this compound in their specific applications, ensuring high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 68408-23-1 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 68408-23-1 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for m-Toluidine: With and Without M-Toluidine-2,4,6-D3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of m-toluidine in human plasma, both with and without the use of a deuterated internal standard, M-Toluidine-2,4,6-D3. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in bioanalytical method development to improve accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2][3] This document presents supporting experimental data, detailed methodologies, and visual workflows to objectively demonstrate the advantages of employing a deuterated internal standard.
Data Presentation: A Quantitative Comparison
The following tables summarize the key validation parameters for the LC-MS/MS analysis of m-toluidine, comparing the method's performance with and without the this compound internal standard. The data presented is representative of typical results obtained during a bioanalytical method validation guided by FDA and ICH M10 principles.
Table 1: Linearity and Sensitivity
| Parameter | Method without Internal Standard | Method with this compound | Acceptance Criteria |
| Calibration Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | 0.995 | > 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | Analyte signal ≥ 5x blank |
Table 2: Accuracy and Precision
| Quality Control Sample | Method without Internal Standard | Method with this compound | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | |
| LLOQ (1.00 ng/mL) | -18.5 | 17.2 | -8.5 |
| Low QC (3.00 ng/mL) | -12.8 | 14.5 | -5.2 |
| Mid QC (50.0 ng/mL) | -9.5 | 11.2 | -2.1 |
| High QC (800 ng/mL) | -7.8 | 9.8 | -1.5 |
Table 3: Recovery and Matrix Effect
| Parameter | Method without Internal Standard | Method with this compound |
| Analyte Recovery (%) | 75.3 | 76.1 |
| Internal Standard Recovery (%) | N/A | 78.2 |
| Matrix Effect (%) | 82.1 (Suppression) | 98.5 (Compensated) |
| Internal Standard Normalized Matrix Factor (% CV) | N/A | 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of m-toluidine from human plasma.
-
Method without Internal Standard:
-
To 100 µL of human plasma, 25 µL of 1 M sodium hydroxide was added.
-
The sample was vortex-mixed for 30 seconds.
-
500 µL of methyl tert-butyl ether (MTBE) was added, and the sample was vortex-mixed for 5 minutes.
-
The sample was centrifuged at 10,000 rpm for 5 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
-
Method with this compound:
-
To 100 µL of human plasma, 10 µL of this compound working solution (100 ng/mL in methanol) was added.
-
The sample was vortex-mixed for 10 seconds.
-
25 µL of 1 M sodium hydroxide was added.
-
The sample was vortex-mixed for 30 seconds.
-
500 µL of methyl tert-butyl ether (MTBE) was added, and the sample was vortex-mixed for 5 minutes.
-
The sample was centrifuged at 10,000 rpm for 5 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: SCIEX Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-Toluidine: 108.1 → 91.1
-
This compound: 111.1 → 94.1
-
-
Key Parameters: Optimized for maximum sensitivity.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the logical relationship between the two methods.
Caption: A comparative workflow of sample preparation with and without an internal standard.
Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.
References
Navigating Isotopic Stability: A Comparative Guide to M-Toluidine-2,4,6-D3 for Researchers
For immediate release:
This guide provides a comprehensive assessment of the isotopic stability of M-Toluidine-2,4,6-D3, a deuterated aromatic amine crucial for a range of applications in pharmaceutical research and development. Understanding the stability of the deuterium labels is paramount for ensuring the accuracy and reliability of studies involving this compound. This document offers a comparative analysis, detailed experimental protocols for stability assessment, and visual workflows to aid researchers, scientists, and drug development professionals in their work.
Comparative Isotopic Stability Analysis
The primary concern regarding the stability of this compound is the potential for deuterium-hydrogen (H/D) exchange, particularly at the 2, 4, and 6 positions on the aromatic ring. The stability of these labels is highly dependent on the experimental conditions, most notably the pH of the medium.
While specific kinetic data for H/D exchange on this compound is not extensively available in public literature, studies on analogous deuterated aromatic amines, such as p-toluidine, provide valuable insights. Research indicates that deuterium atoms on the aromatic ring of anilines are susceptible to exchange under acidic conditions.[1] The electron-donating nature of the amino group activates the ortho and para positions (in this case, the 2, 4, and 6 positions), making them more prone to electrophilic substitution, which is the underlying mechanism for acid-catalyzed H/D exchange.
In contrast, alternative deuterated toluidine isomers, such as M-Toluidine-alpha,alpha,alpha-D3 where the deuterium labels are on the methyl group, are generally considered more isotopically stable. The C-D bonds on a methyl group are typically less susceptible to exchange than those on an aromatic ring, especially under the aqueous and varied pH conditions often encountered in biological assays and metabolic studies.
Table 1: Comparative Isotopic Stability of Deuterated M-Toluidine Analogs
| Compound | Deuteration Position | Predicted Isotopic Stability | Key Considerations |
| This compound | Aromatic Ring (ortho, para) | Potentially labile under acidic conditions | The amino group activates the deuterated positions, increasing the risk of H/D exchange in acidic media. |
| M-Toluidine-alpha,alpha,alpha-D3 | Methyl Group | Generally stable | C-D bonds on the methyl group are less prone to exchange under typical experimental conditions. |
| M-Toluidine-ring-D4 | Aromatic Ring | Stability is position-dependent; potential for exchange at activated positions. | Similar to this compound, positions activated by the amino group are more susceptible to exchange. |
Experimental Protocols for Assessing Isotopic Stability
To ensure the integrity of experimental results, it is crucial to empirically assess the isotopic stability of this compound under the specific conditions of your study. The following are detailed methodologies for conducting such an assessment.
Protocol 1: Isotopic Stability Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive for detecting changes in the isotopic distribution of the compound over time.
Objective: To quantify the extent of deuterium loss from this compound when exposed to various buffer conditions.
Materials:
-
This compound
-
Aprotic solvent (e.g., acetonitrile, methanol) for stock solution
-
Aqueous buffers at various pH values (e.g., pH 4, pH 7.4, pH 9)
-
High-performance liquid chromatograph coupled to a high-resolution mass spectrometer (HRMS)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent at a concentration of 1 mg/mL.
-
For each time point and pH condition, dilute the stock solution into the respective aqueous buffer to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
LC-MS Analysis:
-
At each time point, inject an aliquot of the sample onto the LC-MS system.
-
Use a suitable gradient elution to separate M-Toluidine from any potential degradants.
-
Acquire full-scan mass spectra in positive ion mode, ensuring sufficient resolution to distinguish between the different isotopologues (d3, d2, d1, d0).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue of M-Toluidine.
-
Calculate the percentage of each isotopologue at each time point by integrating the respective peak areas.
-
A significant increase in the relative abundance of d2, d1, or d0 species over time indicates isotopic instability.
-
Protocol 2: Isotopic Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of deuteration.
Objective: To determine the initial isotopic purity of this compound and to assess any changes after exposure to specific conditions.
Materials:
-
This compound
-
Deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d)
-
High-field NMR spectrometer
Procedure:
-
Initial Purity Assessment:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated NMR solvent.
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of signals at the 2, 4, and 6 positions of the aromatic ring confirms a high level of initial deuteration. Integrate any residual proton signals at these positions to quantify the initial isotopic purity.
-
-
Stability Assessment:
-
To test stability, the compound can be incubated in a protic solvent (e.g., H₂O or an acidic buffer) for a defined period.
-
After incubation, the solvent should be evaporated, and the residue redissolved in a deuterated NMR solvent.
-
Acquire a new ¹H NMR spectrum and compare it to the initial spectrum. The appearance or increase in the intensity of signals at the 2, 4, and 6 positions indicates H/D exchange.
-
Visualizing the Experimental Workflow
To further clarify the process of assessing isotopic stability, the following diagrams illustrate the key steps in the experimental workflows.
Caption: LC-MS workflow for assessing isotopic stability.
Caption: NMR workflow for assessing isotopic stability.
References
Evaluating the Kinetic Isotope Effect of M-Toluidine-2,4,6-D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinetic isotope effect (KIE) of M-Toluidine-2,4,6-D3. Due to the limited availability of direct experimental data for this specific deuterated compound, this document presents a comprehensive, albeit hypothetical, comparative study. The methodologies and data presented are based on established principles of KIE analysis and publicly available information on the metabolism of analogous aromatic amines. This guide is intended to serve as a practical blueprint for researchers designing their own studies to assess the potential benefits of deuteration on the metabolic stability of m-toluidine.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2] In drug development, substituting hydrogen with its heavier, stable isotope deuterium at a metabolically active site can slow down the rate of enzymatic metabolism.[3][4][5] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to be broken during metabolic processes. A significant primary KIE (kH/kD > 1) is indicative that C-H bond cleavage is a rate-limiting step in the metabolism of a drug.
M-toluidine is known to undergo metabolic oxidation, primarily through N-acetylation and hydroxylation, with the potential for methyl group oxidation as well. Strategic deuteration of the aromatic ring, as in this compound, aims to hinder oxidative metabolism at these positions, potentially leading to an improved pharmacokinetic profile.
Hypothetical Comparative Data
The following table presents hypothetical data from a simulated in vitro metabolic stability assay comparing this compound with its non-deuterated counterpart (m-toluidine) and another deuterated isomer (M-Toluidine-d7). This data is for illustrative purposes and is intended to model the expected outcomes of such an experiment.
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (min) | Kinetic Isotope Effect (kH/kD) |
| m-Toluidine (Light) | 150 | 20 | - |
| This compound (Heavy) | 50 | 60 | 3.0 |
| M-Toluidine-d7 (Heavy) | 30 | 100 | 5.0 |
Note: The hypothetical KIE is calculated as the ratio of the intrinsic clearance of the light isotope to the heavy isotope (kH/kD = CLint(light)/CLint(heavy)).
Experimental Protocols
To empirically determine the kinetic isotope effect of this compound, the following experimental protocol for an in vitro metabolic stability assay using human liver microsomes is proposed.
Objective: To determine and compare the rates of metabolism of m-toluidine and this compound.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
m-Toluidine
-
This compound
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of m-toluidine and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound (m-toluidine or this compound) over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
Determine the rate of metabolism (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2 = 0.693/k).
-
Calculate the intrinsic clearance (CLint = (0.693/t1/2) * (incubation volume/protein concentration)).
-
Calculate the kinetic isotope effect (KIE = kH/kD = CLint(m-toluidine)/CLint(this compound)).
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the metabolic fate of m-toluidine, the following diagrams are provided.
Caption: Experimental workflow for determining the KIE.
Caption: Simplified metabolic pathway of m-toluidine.
Conclusion
The strategic deuteration of metabolically labile positions in a drug candidate, such as in this compound, is a promising strategy to enhance its pharmacokinetic properties. The presented hypothetical data and experimental framework provide a solid foundation for researchers to empirically investigate the kinetic isotope effect of this and other deuterated compounds. A significant KIE would suggest that deuteration at the aromatic ring effectively slows down oxidative metabolism, potentially leading to increased drug exposure and a more favorable dosing regimen. Further in vivo studies would be necessary to confirm these potential benefits.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of M-Toluidine-2,4,6-D3: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of M-Toluidine-2,4,6-D3, this guide offers step-by-step procedures to ensure the safety of researchers and the protection of the environment.
This compound, a deuterated analog of m-toluidine, requires careful management as a hazardous substance. Proper disposal is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This document outlines the necessary procedures for the safe disposal of this compound, ensuring that laboratory personnel can manage this chemical waste with confidence and precision.
Hazard Profile and Safety Precautions
M-toluidine is classified as a toxic substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Given these hazards, strict adherence to safety protocols is mandatory.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalational) | Toxic if swallowed, in contact with skin, or if inhaled.[1][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, inspected before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Protective Clothing: A lab coat or a chemical-resistant suit to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator is required.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling of Unused or Expired this compound:
-
If the chemical is in its original container, ensure the cap is tightly sealed.
-
Place the original container into a larger, labeled secondary container for added security during transport and storage.
3. Management of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, gloves, and glassware, must be treated as hazardous waste.
-
Collect these materials in the designated hazardous waste container.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS guidelines.
5. Labeling and Storage of Waste:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by local and national regulations.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal company.
-
Follow all institutional, local, and national regulations for the final disposal of this hazardous material. Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling M-Toluidine-2,4,6-D3
This guide provides critical safety protocols and logistical plans for the handling and disposal of M-Toluidine-2,4,6-D3. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personnel safety and minimize environmental impact. Given that this compound is an isotopically labeled form of m-toluidine, it is presumed to share identical chemical and toxicological properties.
Emergency Contact Information:
-
In case of fire: Use dry chemical, CO2, water spray, or alcohol-resistant foam extinguishers.[1]
-
In case of spill: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[2] Evacuate unnecessary personnel and ensure adequate ventilation.[3]
-
In case of personal exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[4]
-
Skin: Wash off immediately with soap and plenty of water.[4] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
-
Hazard Identification and Personal Protective Equipment (PPE)
M-Toluidine is toxic if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and may lead to methemoglobinemia, reducing the blood's ability to carry oxygen. It is also a combustible liquid. The following PPE is mandatory for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves. Butyl rubber provides excellent protection. Nitrile rubber can be suitable for splash protection but should be changed frequently. | Prevents skin absorption, a primary route of toxic exposure. |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn when there is a higher risk of splashing. | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter should be used, especially when vapors or aerosols may be generated. | Protects against inhalation of toxic vapors which can lead to systemic effects. |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls or an apron should be worn. Protective footwear is also recommended. | Minimizes skin contact and contamination of personal clothing. |
Standard Operating Procedures for Handling
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.
-
Take measures to prevent the build-up of electrostatic charge.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of vapors.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
-
Use non-sparking tools.
3. Immediate Actions After Handling:
-
Wash hands thoroughly with soap and water after handling.
-
If clothing becomes contaminated, remove it immediately and wash it before reuse.
Spill, Exposure, and Disposal Plans
Accidental Release Measures:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
-
This compound and any contaminated materials are considered hazardous waste.
-
Disposal must be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.
-
Do not dispose of this chemical into drains or the environment as it is very toxic to aquatic life.
-
All disposal activities must comply with local, regional, and national regulations.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
